Zorifertinib
Description
Zorifertinib is an orally available inhibitor of the epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activity of EGFR as well as certain mutant forms of EGFR. This prevents EGFR-mediated signaling, and may lead to both induction of cell death and inhibition of tumor growth in EGFR-overexpressing cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
AZD-3759 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an inhibitor of epidermal growth factor receptor's tyrosine kinase activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDSJQHFFDGFDK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626387-80-1 | |
| Record name | AZD-3759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3759 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZORIFERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zorifertinib (AZD3759) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib, also known as AZD3759, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.[1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule belonging to the quinazoline class of compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a common feature among many EGFR inhibitors.
Chemical Structure
IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate[4]
SMILES: C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]
InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]
Chemical and Physicochemical Properties
A summary of the key chemical and physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C22H23ClFN5O3 | [4] |
| Molecular Weight | 459.91 g/mol | [4] |
| CAS Number | 1626387-80-1 | [4] |
| Aqueous Solubility | 0.0696 mg/mL (calculated) | [5] |
| logP | 3.66 (calculated) | [5] |
| pKa (Strongest Basic) | 7.1 (calculated) | [5] |
| pKa (Strongest Acidic) | 13.81 (calculated) | [5] |
| Solubility in DMSO | ≥ 50 mg/mL | MedChemExpress Product Information |
| Solubility in Ethanol | Not explicitly quantified | - |
| Melting Point | Not available | - |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC, such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. This compound effectively blocks these signaling cascades.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against EGFR was determined using a homogenous time-resolved fluorescence (HTRF) assay.
Methodology:
-
Serially diluted this compound was added to the wells of a 384-well plate.
-
EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665, were added.
-
After another incubation period, the HTRF signal was read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines was assessed using an MTS assay.
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, MTS reagent was added to each well.
-
The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
-
The absorbance at 490 nm was measured using a plate reader.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and GI50 values (concentration for 50% growth inhibition) were determined.
In Vivo Metabolism Study
The metabolic profile of this compound was investigated in Sprague-Dawley rats.
Methodology:
-
Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.
-
This compound was administered orally at a defined dose.
-
Urine and feces were collected at various time points post-dosing.
-
Blood samples were also collected to determine plasma concentrations of the parent drug and its metabolites.
-
Samples were processed (e.g., protein precipitation for plasma, homogenization for feces) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolites were identified and structurally characterized based on their mass spectral data.
Physicochemical Property Determination (General Protocols)
LogP Determination (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration):
-
A solution of this compound is prepared in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
Pharmacokinetics and Pharmacodynamics
In Vitro Activity
| Target | IC50 (nM) | Assay Conditions | Source |
| EGFR (wild-type) | 0.3 | HTRF Kinase Assay | |
| EGFR (L858R mutant) | 0.2 | HTRF Kinase Assay | |
| EGFR (exon 19 deletion) | 0.2 | HTRF Kinase Assay | |
| PC-9 cells (exon 19 deletion) | 1.8 | Cell Proliferation Assay | MedChemExpress Product Information |
| H3255 cells (L858R mutant) | 3.5 | Cell Proliferation Assay | MedChemExpress Product Information |
In Vivo Pharmacokinetics (Preclinical)
| Species | Dose | Route | Key Findings | Source |
| Rat | 2 mg/kg | Oral | Rapid absorption with a Cmax of 0.58 µM at 1.0 h. | |
| Dog | - | Oral | Good oral bioavailability. | Selleck Chemicals Product Information |
| Monkey | - | - | Extensive brain penetration. | Selleck Chemicals Product Information |
In Vivo Pharmacodynamics (Preclinical)
| Model | Cell Line | Treatment | Key Findings | Source |
| Brain Metastasis Xenograft | PC-9 | 15 mg/kg, oral | Significant dose-dependent antitumor efficacy. | Selleck Chemicals Product Information |
Conclusion
This compound (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in this patient population. Further research into its long-term efficacy, resistance mechanisms, and potential combination therapies is warranted.
References
- 1. onclive.com [onclive.com]
- 2. pfmjournal.org [pfmjournal.org]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
A Technical Guide to the Synthesis and Formulation of Zorifertinib for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zorifertinib (formerly AZD3759) is a potent, orally bioavailable, central nervous system (CNS) penetrant inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It exhibits significant activity against wild-type EGFR as well as activating mutations such as L858R and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the synthesis and formulation of this compound for preclinical research applications. It includes a plausible synthetic route, detailed formulation protocols for in vitro and in vivo studies, and a summary of its biological activity. Additionally, key signaling pathways and experimental workflows are visualized to aid in experimental design and data interpretation.
Chemical Synthesis of this compound
The chemical name for this compound is 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl (R)-2,4-dimethylpiperazine-1-carboxylate.[4] The synthesis of this compound involves a multi-step process culminating in the coupling of the quinazoline core with the chiral piperazine side chain. While the proprietary synthesis route is not publicly disclosed, a plausible and commonly employed synthetic strategy for similar quinazoline-based kinase inhibitors is presented below.
Plausible Synthetic Pathway:
A potential synthetic route for this compound would likely involve the initial construction of the 4-amino-6-hydroxy-7-methoxyquinazoline core. This intermediate can then be elaborated through etherification with a protected form of the chiral piperazine moiety, followed by deprotection and subsequent N-alkylation. The final key step would be a Buchwald-Hartwig or similar cross-coupling reaction to introduce the 3-chloro-2-fluoroaniline group at the 4-position of the quinazoline ring.
Key Starting Materials and Reagents:
| Material | Purpose |
| 4-Amino-2-chloro-6-methoxy-7-benzyloxyquinazoline | Key intermediate for the quinazoline core |
| (R)-2,4-dimethylpiperazine | Chiral side chain |
| 3-chloro-2-fluoroaniline | Aryl amine for C-N coupling |
| Palladium catalyst (e.g., Pd2(dba)3) | Catalyst for cross-coupling reaction |
| Ligand (e.g., Xantphos) | For palladium-catalyzed cross-coupling |
| Boc anhydride | Protecting group for the piperazine nitrogen |
| Trifluoroacetic acid (TFA) | For deprotection of the Boc group |
| Sodium hydride (NaH) | Base for etherification |
| Various organic solvents (e.g., DMF, DMSO, Dioxane) | Reaction media |
Experimental Protocol: Illustrative Final Coupling Step (Buchwald-Hartwig Cross-Coupling)
-
To a solution of 4-chloro-7-methoxy-6-(((R)-2,4-dimethylpiperazin-1-yl)methoxy)quinazoline (1 equivalent) and 3-chloro-2-fluoroaniline (1.2 equivalents) in anhydrous dioxane, add Pd2(dba)3 (0.05 equivalents) and Xantphos (0.1 equivalents).
-
Add cesium carbonate (2.5 equivalents) to the mixture.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound.
Purification and Characterization:
The final compound should be purified to >98% purity, as determined by HPLC. The structure and identity of this compound can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Formulation of this compound for Research
This compound is an orally active compound.[1][2] For research purposes, it is typically supplied as a hydrochloride salt, which can be a white to off-white solid.[1][2]
Formulation for In Vitro Studies
For in vitro experiments such as cell-based assays and enzyme inhibition assays, this compound is usually dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate cell culture medium or assay buffer.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound hydrochloride powder. The molecular weight of this compound is 459.91 g/mol .[5]
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Formulation for In Vivo Studies
For in vivo studies in animal models, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage) and allows for adequate absorption.
Protocol for Oral Suspension Formulation:
-
Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Weigh the required amount of this compound hydrochloride.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating or sonicating to form a homogenous suspension.
-
The final concentration of the suspension will depend on the desired dosage and the volume to be administered to the animals. A common dosage used in preclinical studies is in the range of 10-50 mg/kg.[4][6]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of EGFR tyrosine kinase.[7] Its mechanism of action involves binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity and preventing the activation of downstream signaling pathways that are crucial for cell proliferation and survival.[7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| EGFRwt | 0.3[1][2][3][8] |
| EGFRL858R | 0.2[1][2][3][8] |
| EGFRexon 19Del | 0.2[1][2][3][8] |
Signaling Pathway
This compound inhibits the phosphorylation of EGFR, which in turn blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression, proliferation, and survival.
Experimental Workflows
In Vitro Cell Proliferation Assay
A common method to assess the anti-proliferative activity of this compound is the MTS assay.
Protocol for MTS Assay:
-
Seed cancer cells (e.g., NSCLC cell lines with EGFR mutations) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the concentration of this compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Xenograft Model Study
To evaluate the in vivo efficacy of this compound, a xenograft mouse model is commonly used.
Protocol for Xenograft Study:
-
Subcutaneously implant EGFR-mutant human NSCLC cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth until the tumors reach a mean volume of 100-200 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated as an oral suspension) or the vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers and body weight 2-3 times per week.
-
Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacokinetic and pharmacodynamic analyses.
Conclusion
This guide provides a foundational understanding of the synthesis and formulation of this compound for preclinical research. The provided protocols and workflows are intended as a starting point and may require optimization based on specific experimental conditions and research goals. Adherence to proper laboratory safety procedures is essential when handling all chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound (hydrochloride) - Immunomart [immunomart.org]
The Ascent of Zorifertinib: A Technical Chronicle of a CNS-Penetrant EGFR Inhibitor
A Whitepaper on the Discovery, Development, and Clinical Validation of a Targeted Therapy for EGFR-Mutant Non-Small Cell Lung Cancer with Central Nervous System Metastases.
Introduction
Zorifertinib (formerly AZD3759), a next-generation, orally active, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases.[1][2][3] Developed through a collaboration between AstraZeneca and Alpha Biopharma, this compound was meticulously engineered to overcome the formidable challenge of the blood-brain barrier (BBB), a major obstacle that has historically limited the efficacy of many targeted cancer therapies in the brain.[1][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical validation of this compound, culminating in its recent regulatory approval.
Preclinical Discovery and Lead Optimization: Engineering for CNS Penetration
The discovery of this compound was driven by the urgent clinical need for an EGFR-TKI with significant CNS activity. A primary design objective was to create a potent inhibitor of sensitizing EGFR mutations (exon 19 deletions and L858R) that could evade the ATP-binding cassette (ABC) transporters, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and actively efflux many drugs from the brain.[2][5][6][7]
Key molecular characteristics were optimized to enhance BBB penetration, including high passive permeability.[8][9] Preclinical studies in multiple species, including rats, mice, and monkeys, demonstrated that this compound achieves exceptional CNS distribution, with equal free drug concentrations in the blood, cerebrospinal fluid (CSF), and brain tissue.[5]
In Vitro Pharmacology
This compound demonstrated potent and selective inhibition of EGFR in both biochemical and cellular assays.
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical (Km ATP) | EGFR (wild-type) | 0.3 |
| EGFR (L858R) | 0.2 | |
| EGFR (exon 19 deletion) | 0.2 | |
| Biochemical (2 mM ATP) | EGFR (wild-type) | 102 |
| EGFR (L858R) | 7.6 | |
| EGFR (exon 19 deletion) | 2.4 | |
| Cellular (pEGFR Inhibition) | H838 (wild-type) | 64.5 |
| H3255 (L858R) | 7.2 | |
| PC-9 (exon 19 deletion) | 7.4 |
Mechanism of Action: Overcoming the Blood-Brain Barrier
This compound exerts its anti-tumor effect by competitively binding to the ATP-binding site within the kinase domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10]
A defining feature of this compound's mechanism is its ability to circumvent the BBB's efflux pumps. By not being a substrate for P-gp and BCRP, this compound can achieve and maintain therapeutic concentrations within the CNS, enabling it to effectively target brain metastases.[2][5][6][7]
Key Experimental Protocols
In Vitro P-gp and BCRP Substrate Assays
To confirm that this compound is not a substrate for key BBB efflux transporters, in vitro transport assays are employed. A common methodology involves the use of polarized epithelial cell monolayers (e.g., Caco-2 or MDCKII cells) that are genetically engineered to overexpress human P-gp or BCRP and are grown on semi-permeable membranes in a transwell apparatus.
-
Cell Culture: MDCKII-P-gp or MDCKII-BCRP cells are seeded onto the transwell inserts and cultured until a confluent, polarized monolayer with functional tight junctions is formed.
-
Bidirectional Transport: The test compound (this compound) is added to either the apical (top) or basolateral (bottom) chamber of the transwell system.
-
Sampling and Analysis: At specified time points, samples are taken from the opposite chamber and the concentration of the compound is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (apical-to-basolateral and basolateral-to-apical).
-
Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is determined. A low efflux ratio (typically <2) indicates that the compound is not a significant substrate for the efflux transporter.
In Vivo Brain Metastasis Animal Model
Preclinical efficacy in the context of CNS metastases was evaluated using orthotopic brain metastasis models in immunocompromised mice.
-
Cell Implantation: Human NSCLC cells harboring an EGFR mutation (e.g., PC-9) are stereotactically injected into the brain parenchyma of nude mice.
-
Tumor Growth Monitoring: Intracranial tumor growth is monitored non-invasively using bioluminescence imaging or micro-MRI.
-
Treatment Administration: Once tumors are established, mice are randomized to receive vehicle control or this compound, administered orally at a predetermined dose and schedule.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, brain and plasma samples are collected to determine drug concentrations and to assess the inhibition of pEGFR in the tumor tissue.
Clinical Development and Efficacy
The clinical development program for this compound was designed to rapidly assess its safety, pharmacokinetics, and efficacy, with a strong focus on patients with CNS metastases.
Phase 1 (BLOOM) Study
The BLOOM study (NCT02228369) was a Phase 1, open-label, dose-escalation and dose-expansion study in patients with EGFR-mutant NSCLC and CNS metastases.[11][12] The study established a tolerable safety profile and a recommended Phase 2 dose of 200 mg twice daily.[13] Importantly, it provided early evidence of significant clinical activity in both intracranial and extracranial disease.[13][14]
| BLOOM Study (Phase 1) | CNS Lesions | Extracranial Disease |
| Objective Response Rate (ORR) | 83% | 72% |
Phase 3 (EVEREST) Study
The pivotal EVEREST study (NCT03653546) was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of this compound against first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with EGFR-mutant advanced NSCLC and CNS metastases.[1][5][15] The trial enrolled 439 patients across China, South Korea, Taiwan, and Singapore.[1]
EVEREST Trial Protocol Summary:
-
Population: Treatment-naive adult patients with locally advanced or metastatic EGFR-mutant (Exon 19 deletion or L858R) NSCLC and at least one non-irradiated CNS metastasis.[1][15]
-
Intervention: this compound (200 mg twice daily).[1]
-
Comparator: Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily).[1]
-
Randomization: 1:1, stratified by sex, smoking status, and ECOG performance status.
-
Primary Endpoint: Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.[1]
-
Secondary Endpoints: Intracranial PFS, Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[1]
The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for this compound compared to the control arm. The intracranial efficacy was particularly noteworthy.
Key Efficacy Results from the EVEREST Trial:
| Endpoint | This compound (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value |
| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 |
| Median Intracranial PFS (months) | 17.9 | N/A | Risk reduction of 37% | 0.0018 |
| ORR (%) | 68.6% | 58.4% | N/A | 0.027 |
| Median OS (months) (subgroup with subsequent 3rd-gen TKI) | 37.3 | 31.8 | 0.833 (0.524-1.283) | N/A (Immature) |
Safety and Tolerability
The safety profile of this compound in the EVEREST trial was generally consistent with the known class effects of EGFR-TKIs.[5][15] The most common treatment-related adverse events included skin and subcutaneous tissue events, gastrointestinal events, and abnormal liver function. While Grade ≥3 treatment-related adverse events were more common with this compound (65.9%) compared to the control arm (18.3%), they were considered manageable with dose modifications.
Regulatory Milestone
Based on the robust data from the EVEREST trial, China's National Medical Products Administration (NMPA) approved this compound in November 2024 for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations and CNS metastases.[1] This marked this compound as the first EGFR-TKI specifically approved for this challenging patient population.[1]
Conclusion
This compound stands as a testament to rational drug design, successfully addressing the long-standing challenge of treating CNS metastases in EGFR-mutant NSCLC. Its development history, from targeted molecular design to rigorous clinical validation in the landmark EVEREST trial, provides a clear blueprint for future advancements in targeted oncology. With its proven ability to significantly improve both systemic and intracranial progression-free survival, this compound offers a vital new therapeutic option for a patient population with a high unmet medical need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of this compound in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity and safety of AZD3759 in EGFR-mutant non-small-cell lung cancer with CNS metastases (BLOOM): a phase 1, open-label, dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCRP Substrate Identification | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. pfmjournal.org [pfmjournal.org]
- 15. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
Zorifertinib's Journey Across the Blood-Brain Barrier: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms governing zorifertinib's (formerly AZD3759) remarkable penetration of the blood-brain barrier (BBB), a critical attribute for its efficacy in treating central nervous system (CNS) metastases in patients with epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). This document, intended for researchers, scientists, and drug development professionals, synthesizes preclinical and clinical data to elucidate the physicochemical properties and biological interactions that facilitate this compound's entry and retention in the brain.
This compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), was specifically engineered to overcome the challenge of the BBB, a highly selective semipermeable border that prevents most therapeutics from reaching the brain.[1][2] Clinical and preclinical evidence robustly demonstrates its ability to achieve therapeutically relevant concentrations in the CNS, leading to significant intracranial antitumor activity.[3][4][5]
Core Mechanism: Evading Efflux Pumps
The primary mechanism underpinning this compound's superior BBB penetration is its designed evasion of key ATP-binding cassette (ABC) efflux transporters, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7][8] These transporters are highly expressed on the luminal surface of brain endothelial cells and actively pump a wide range of xenobiotics, including many cancer drugs, out of the brain and back into the systemic circulation. By not being a substrate for these pumps, this compound can bypass this major resistance mechanism, allowing for passive diffusion across the BBB and accumulation in the brain tissue and cerebrospinal fluid (CSF).[7][8]
Physicochemical Properties and Permeability
This compound possesses physicochemical properties optimized for CNS penetration. Preclinical studies have demonstrated its high passive permeability.[6] This intrinsic ability to diffuse across lipid membranes, coupled with its evasion of efflux transporters, results in equal free concentrations in the blood, cerebrospinal fluid, and brain tissue.[3][9]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting this compound's efficient BBB penetration.
| Parameter | Value | Species/Model | Reference |
| Passive Permeability | 29.5 x 10⁻⁶ cm/sec | In vitro | [6] |
| Efflux Transporter | Not a substrate for P-gp or BCRP | In vitro | [6][7] |
| Brain-to-Plasma Ratio | Kpuu,brain and Kpuu,CSF > 0.5 | Rats, Mice, Monkey | [6] |
| CSF-to-Plasma Ratio | ~100% | Human | [1] |
| CSF Trough Conc. | 7.7 and 6 nM (at 50mg & 100mg BID) | Human | [6] |
Table 1: Key Pharmacokinetic Parameters of this compound Related to BBB Penetration.
Experimental Protocols
The understanding of this compound's BBB penetration is built upon a foundation of rigorous preclinical and clinical experimental protocols.
In Vitro Efflux Transporter Substrate Assay
The determination of whether this compound is a substrate for P-gp and BCRP is crucial. This is typically assessed using in vitro models, such as polarized epithelial cell monolayers (e.g., MDCK-MDR1, Caco-2) that overexpress these transporters.
-
Methodology: The bidirectional transport of this compound across the cell monolayer is measured. The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 indicates active efflux. For this compound, this ratio is not significantly elevated, confirming it is not a substrate for these transporters.[6][7]
In Vivo Pharmacokinetic Studies in Preclinical Models
Animal models are essential for understanding the in vivo distribution of a drug to the CNS.
-
Methodology: this compound is administered to animals (e.g., mice, rats, monkeys). At various time points, blood, brain tissue, and CSF are collected. Drug concentrations in these matrices are quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS). The unbound brain-to-plasma concentration ratio (Kpuu,brain) and the unbound CSF-to-plasma concentration ratio (Kpuu,CSF) are calculated to assess the extent of BBB penetration. A Kpuu value approaching 1 suggests free exchange between the brain and blood.[6]
Clinical Studies in Patients with Brain Metastases
The ultimate confirmation of BBB penetration comes from clinical data in the target patient population.
-
Methodology: In clinical trials such as the Phase I study (NCT02228369) and the Phase III EVEREST trial (NCT03653546), patients with EGFR-mutated NSCLC and CNS metastases receive this compound.[6][10] CSF and plasma samples are collected to determine drug concentrations and calculate the CSF-to-plasma ratio.[1] Intracranial tumor responses are assessed using imaging techniques like MRI, providing direct evidence of the drug's efficacy within the CNS.[11]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: this compound's mechanism of BBB penetration, highlighting passive diffusion and evasion of efflux pumps.
Caption: Experimental workflow for determining this compound's BBB penetration from in vitro to clinical studies.
Signaling Pathway Inhibition in the CNS
Once across the BBB, this compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway within the brain metastases. This inhibition blocks downstream signaling cascades that promote tumor cell proliferation, survival, and growth.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. NMPA clears Alpha’s oral EGFR-TKI for NSCLC with brain metastases | BioWorld [bioworld.com]
- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term survival of a patient with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with this compound: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. The climb toward intracranial efficacy: this compound in EGFR-mutant NSCLC with CNS metastases in the EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Zorifertinib's Efficacy and Mechanism of Action in EGFR-Mutated Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a next-generation, orally administered, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target sensitizing EGFR mutations, including exon 19 deletions (Exon 19del) and the L858R substitution in exon 21.[1][2] A key differentiating feature of this compound is its ability to effectively penetrate the blood-brain barrier (BBB), addressing a critical unmet need in the treatment of non-small cell lung cancer (NSCLC) patients with central nervous system (CNS) metastases.[1][2][3] This technical guide provides a comprehensive overview of this compound's preclinical and clinical activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy against EGFR Exon 19del and L858R mutations.
Quantitative Analysis of this compound's Potency and Clinical Efficacy
This compound has demonstrated potent inhibitory activity against mutant EGFR in preclinical models and has shown significant clinical benefit in patients with EGFR-mutated NSCLC, particularly those with CNS involvement.
Preclinical Inhibitory Activity
| Target | IC50 (nM, at Km ATP) | IC50 (nM, at 2mM ATP) | Cell Line | pEGFR Inhibition IC50 (nM) |
| EGFRwt | 0.3 | 102 | H838 (wt) | 64.5 |
| EGFR L858R | 0.2 | 7.6 | H3255 (L858R) | 7.2 |
| EGFR Exon 19del | 0.2 | 2.4 | PC-9 (Exon 19del) | 7.4 |
| Data sourced from MedchemExpress.[4] |
Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC with CNS Metastases (EVEREST Trial)
| Endpoint | This compound (n=220) | First-Generation EGFR TKI (n=219) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580–0.893) | 0.0024 |
| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027 |
| Intracranial Median PFS | 15.2 months | 8.3 months | - | - |
| Intracranial ORR | 75.0% | - | - | - |
| Data from the Phase 3 EVEREST trial.[5][6][7][8] |
Mechanism of Action: Inhibition of EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The Exon 19 deletion and L858R mutations in the EGFR kinase domain lead to constitutive activation of the receptor, driving oncogenesis in NSCLC.
This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorystation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[9] By blocking these pathways, this compound induces apoptosis and inhibits the growth of EGFR-dependent tumors.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alphabiopharma.com [alphabiopharma.com]
- 7. Randomized phase 3 study of first-line AZD3759 (this compound) versus gefitinib or erlotinib in EGFR-mutant (<em>EGFR</em>m<sup>+</sup>) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2023187037A1 - Epidermal growth factor receptor (egfr) tyrosine kinase inhibitors in combination with an akt inhibitor for the treatment of cancer - Google Patents [patents.google.com]
A Technical Guide to the Structure-Activity Relationship of Zorifertinib and its Analogs in EGFR Inhibition
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Zorifertinib, a potent, orally active, and central nervous system (CNS) penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound is indicated for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations and CNS metastases.[1][2] This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to evaluate this compound and its potential analogs.
Introduction: this compound as a CNS-Active EGFR Inhibitor
This compound (formerly AZD3759) is a next-generation EGFR tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21.[3][4] A significant challenge in treating NSCLC is the high incidence of CNS metastases, as the blood-brain barrier (BBB) restricts the entry of many therapeutic agents.[4][5] this compound was specifically engineered for high BBB permeability, allowing it to achieve and maintain effective concentrations in the brain and cerebrospinal fluid.[4][6] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and preventing the downstream signaling cascades that drive cancer cell proliferation and survival.[1]
Core Chemical Structure and General SAR Insights
The chemical structure of this compound is based on a 4-anilinoquinazoline scaffold, a common feature among many EGFR inhibitors. While specific SAR data on a series of this compound analogs is not extensively available in public literature, we can infer key relationships by dissecting its molecular components in the context of other quinazoline-based TKIs.
-
Quinazoline Core : This bicyclic heterocycle serves as the fundamental scaffold that mimics the adenine ring of ATP, enabling it to anchor within the hinge region of the EGFR kinase domain.
-
4-(3-chloro-2-fluoroanilino) Group : This moiety is critical for potency and selectivity. It occupies a hydrophobic pocket adjacent to the hinge region. The specific substitution pattern on the aniline ring fine-tunes the binding affinity and selectivity for mutant forms of EGFR over the wild-type.
-
7-methoxy Group : Substitutions at the 6 and 7 positions of the quinazoline ring extend into the solvent-accessible region of the ATP binding site. The methoxy group at position 7 contributes to the overall binding and electronic properties of the molecule.
-
6-((R)-2,4-dimethylpiperazine-1-carboxylate) Group : This bulky, solubilizing group at the 6-position is crucial for modulating the compound's physicochemical properties, including solubility, metabolic stability, and cell permeability. This specific side chain is a key contributor to this compound's ability to penetrate the CNS, as it is designed to avoid efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5]
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified through various enzymatic and cell-based assays. The data below is summarized to provide a clear comparison of its activity against different forms of EGFR and in relevant cancer cell lines.
| Assay Type | Target/Cell Line | ATP Concentration | IC₅₀ (nM) | Reference |
| Enzymatic Kinase Assay | EGFRwt (Wild-Type) | Km | 0.3 | [7][8] |
| EGFRL858R | Km | 0.2 | [7][8] | |
| EGFRexon 19Del | Km | 0.2 | [7][8] | |
| EGFRwt | 2 mM | 102 | [7] | |
| EGFRL858R | 2 mM | 7.6 | [7] | |
| EGFRexon 19Del | 2 mM | 2.4 | [7] | |
| Cellular Phosphorylation Assay (pEGFR) | H838 (EGFRwt) | N/A | 64.5 | [7] |
| H3255 (EGFRL858R) | N/A | 7.2 | [7] | |
| PC-9 (EGFRexon 19Del) | N/A | 7.4 | [7] | |
| Cell Proliferation Assay | PC-9 (EGFRexon 19Del) | N/A | 7.7 | [8] |
| H3255 (EGFRL858R) | N/A | 7.0 | [8] |
Table 1: Summary of this compound's In Vitro Inhibitory Activity.
These data highlight this compound's high potency against the mutant forms of EGFR (L858R and exon 19 deletion) compared to the wild-type enzyme, especially at physiological ATP concentrations.[7] This selectivity contributes to a favorable therapeutic window.
Key Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of EGFR inhibitors. The following are protocols for key assays used to determine the activity of this compound.
This assay quantifies the ability of a compound to inhibit EGFR kinase-mediated phosphorylation of a synthetic substrate.
-
Enzyme and Substrate Preparation : Recombinant human EGFR enzymes (wild-type, L858R, Exon19Del) are used. The final enzyme concentrations are 0.1 nM, 0.03 nM, and 0.026 nM, respectively. A biotinylated peptide substrate (TK biotin-peptide) is prepared at a concentration of 2 µM.[8]
-
ATP Preparation : ATP is prepared at concentrations corresponding to the Km value for each respective enzyme: 0.8 µM for EGFR wild-type, 4 µM for L858R, and 25 µM for Exon19Del.[8]
-
Assay Reaction : In a 384-well plate, 3 µL of the ATP/substrate mixture is incubated with serially diluted this compound (or analog) at room temperature. The kinase reaction is initiated by adding 3 µL of the appropriate EGFR enzyme. The reaction buffer contains 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂, and 0.01% CHAPS.[8]
-
Reaction Termination and Detection : After a 30-minute incubation, the reaction is stopped by adding 6 µL of a detection reagent mix containing 250 nM Streptavidin-XL665 and an anti-phosphotyrosine antibody labeled with Europium Cryptate (TK Ab Europium Cryptate).[8]
-
Signal Measurement : The plate is incubated for 1 hour to allow for signal development. The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured using an EnVision Multilabel Reader, with excitation at 320 nm and emission detection at 615 nm and 665 nm.[8]
-
Data Analysis : The ratio of the fluorescence signals (665 nm/615 nm) is proportional to the kinase activity. The IC₅₀ value is calculated using a four-parameter logistic fit of the dose-response curve.[8]
This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : NSCLC cells (e.g., PC-9, H3255) are seeded in 96-well plates at a density that permits logarithmic growth over a 72-hour period. The plates are incubated overnight at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Treatment : Cells are exposed to a range of concentrations of this compound (or analog), typically from 0.0003 µM to 30 µM, for 72 hours.[8]
-
MTS Reagent Addition : After the incubation period, the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent is added to each well according to the manufacturer's protocol.[8]
-
Incubation and Absorbance Measurement : The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C. The absorbance at 490 nm is then measured using a plate reader.[8]
-
Data Analysis : The absorbance values are used to determine the percentage of cell growth inhibition relative to untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value is calculated from the resulting dose-response curve.[8]
Visualizing Pathways and Workflows
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand (EGF) binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domains. This activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, leading to cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
The development of new EGFR inhibitors follows a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation. This process ensures that only the most promising candidates advance toward clinical trials.
Caption: General experimental workflow for SAR studies of EGFR inhibitors.
Conclusion
This compound represents a significant advancement in the treatment of EGFR-mutated NSCLC with CNS metastases. Its chemical architecture, centered on a 4-anilinoquinazoline core with a carefully selected side chain at the 6-position, confers high potency against clinically relevant EGFR mutations and excellent blood-brain barrier penetration. The quantitative data confirm its selective inhibitory profile. While detailed SAR studies on a broad series of this compound analogs are not publicly documented, the analysis of its structure provides a robust framework for the rational design of future CNS-active kinase inhibitors. The experimental protocols and workflows detailed herein serve as a guide for the continued development and evaluation of novel therapeutic agents in this class.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SID 385612216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 6. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Zorifertinib in NSCLC Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Zorifertinib (formerly AZD3759) on Non-Small Cell Lung Cancer (NSCLC) cell lines. This compound is a potent, orally active, central nervous system-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor. It has demonstrated efficacy against NSCLC harboring EGFR mutations, including exon 19 deletion and exon 21 L858R substitution, and is specifically designed to overcome the blood-brain barrier to treat CNS metastases.[1][2]
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR.[3] This action inhibits the receptor's kinase activity, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells dependent on these signals.[3] Preclinical studies have shown that this compound not only inhibits EGFR but also exhibits a synergistic effect by blocking Janus kinase-1 (JAK1), suggesting a dual mechanism of action in certain contexts.[4] Its design allows it to bypass efflux transporters at the blood-brain barrier, such as P-glycoprotein and BCRP, leading to effective drug exposure in brain tissues.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various NSCLC cell lines.
Table 1: this compound IC50 Values for EGFR Inhibition
| Cell Line | EGFR Mutation Status | Assay Condition | IC50 (nM) |
| H3255 | L858R | pEGFR Inhibition | 7.2 |
| PC-9 | exon 19 deletion | pEGFR Inhibition | 7.4 |
| H838 | Wild-Type | pEGFR Inhibition | 64.5 |
| Enzyme Assay | L858R | Kinase Activity (2 mM ATP) | 7.6 |
| Enzyme Assay | exon 19 deletion | Kinase Activity (2 mM ATP) | 2.4 |
| Enzyme Assay | Wild-Type | Kinase Activity (2 mM ATP) | 102 |
| Enzyme Assay | L858R | Kinase Activity (Km ATP) | 0.2 |
| Enzyme Assay | exon 19 deletion | Kinase Activity (Km ATP) | 0.2 |
| Enzyme Assay | Wild-Type | Kinase Activity (Km ATP) | 0.3 |
Data sourced from MedchemExpress.[1]
Table 2: Apoptosis Induction in NSCLC Cell Lines with this compound and Radiation
| Cell Line | Treatment Group | Apoptotic Rate (%) |
| PC-9 | Radiation Alone | 17.43 |
| PC-9 | This compound + Radiation | 21.64 |
| H3255 | This compound + Radiation | Significantly higher than Osimertinib + Radiation |
Data from a study comparing this compound and Osimertinib in combination with radiation.[3]
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion. This compound inhibits the initial phosphorylation of EGFR, thus blocking these subsequent signals. Additionally, studies have indicated that this compound can also inhibit JAK1, a key component of the JAK/STAT pathway, which is also involved in cell growth and survival.
Caption: this compound inhibits EGFR and JAK1 signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NSCLC cell lines.
Caption: General workflow for in vitro studies of this compound.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing NSCLC cell lines used in this compound studies.
Materials:
-
NSCLC cell lines (e.g., PC-9 with EGFR exon 19 deletion, H3255 with L858R mutation).[3]
-
RPMI-1640 medium.[3]
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Cell culture flasks and plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cultured NSCLC cells.
-
This compound (dissolved in DMSO).
-
96-well plates.
-
Complete culture medium.
-
MTT or CCK-8 reagent.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay via Flow Cytometry
This protocol details the quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cultured NSCLC cells (e.g., PC-9, H3255).[3]
-
This compound.
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM) for 48-72 hours.[3] In combination studies, cells may also be treated with radiation (e.g., 8 Gy).[4]
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples within one hour using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cultured NSCLC cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin).[3]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and treat with this compound as required.
-
Lyse cells on ice with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensity relative to a loading control like β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfmjournal.org [pfmjournal.org]
- 6. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Zorifertinib in CNS Metastases Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier (BBB).[1][2][3] This characteristic makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients with central nervous system (CNS) metastases, a common and challenging complication of the disease.[1][4] Preclinical studies in various animal models have been instrumental in demonstrating the efficacy of this compound in treating both brain and leptomeningeal metastases.[1][5] These application notes provide detailed protocols for establishing and utilizing such animal models to evaluate the efficacy of this compound.
This compound targets sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21.[6][7] Unlike many other EGFR-TKIs, this compound is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing for higher concentrations to be achieved in the brain and cerebrospinal fluid (CSF).[7][8] Preclinical data has shown that this compound induces tumor regression in brain and leptomeningeal metastasis models and can even prevent the development of brain metastases in mice.[1][5]
Signaling Pathway of this compound
This compound inhibits the tyrosine kinase activity of mutated EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of this compound in CNS metastases.
Table 1: Preclinical Efficacy of this compound in CNS Metastasis Models
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Brain Metastasis | PC-9 (EGFR del19) | This compound (dose not specified) | Significant tumor regression in the brain; 90% survival at 60 days. | [5] |
| Leptomeningeal Metastasis | PC-9 (EGFR del19) | This compound (dose not specified) | Significant tumor regression in the brain and spinal cord; 90% survival >30 days. | [5] |
| Brain Metastasis Prevention | Not specified | This compound (dose not specified) | Prevented brain metastasis development in >80% of animals. | [5] |
| Subcutaneous Xenograft | Not specified | This compound (3.75 mg/kg, qd) | Comparable efficacy to erlotinib (15 mg/kg, qd). | [5] |
Table 2: CNS Penetration of this compound in Animal Models
| Parameter | This compound | Erlotinib | Reference |
| Kpuu,brain (unbound brain-to-plasma ratio) | 0.65 | 0.13 | [9] |
| Kpuu,CSF (unbound CSF-to-plasma ratio) | 0.42 | 0.14 | [9] |
Table 3: Clinical Efficacy of this compound in Patients with CNS Metastases (EVEREST trial)
| Endpoint | This compound | Control (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580–0.893) | 0.0024 | [3] |
| Median Intracranial PFS | 15.2 months | 8.3 months | 0.467 (0.352-0.619) | <0.001 | [3][10] |
Experimental Protocols
Brain Metastasis Xenograft Model
This protocol describes the establishment of an intracranial tumor model to evaluate the efficacy of this compound against brain metastases.
References
- 1. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfmjournal.org [pfmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 7. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]
- 8. cdn.mednet.co.il [cdn.mednet.co.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Determining Zorifertinib Potency with HTRF Kinase Activity Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zorifertinib (AZD3759) is a potent, orally active, and central nervous system (CNS)-penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against both wild-type EGFR and various activating mutations, such as L858R and exon 19 deletions, which are commonly found in non-small cell lung cancer (NSCLC).[1][4][5] This application note provides a detailed protocol for assessing the potency of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase activity assay, a robust and high-throughput method ideal for drug discovery and development.[6][7][8]
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[9] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[9] The ability of this compound to penetrate the blood-brain barrier makes it a promising therapeutic option for patients with CNS metastases.[4]
Signaling Pathway of EGFR
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. This compound inhibits this initial autophosphorylation step.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
Application Note: Evaluating the Anti-proliferative Effects of Zorifertinib using a Cell Proliferation Assay (MTS)
Introduction
Zorifertinib (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations, such as the exon 19 deletion and the L858R mutation in exon 21, which are prevalent in non-small cell lung cancer (NSCLC).[3] The aberrant activation of EGFR, a transmembrane receptor tyrosine kinase, triggers downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] this compound's primary mechanism involves inhibiting this signaling, thereby halting uncontrolled cell growth.[6] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[7]
Mechanism of Action: this compound in the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes.[8] Upon binding to ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its C-terminal domain.[9] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[4][5] In certain cancers, mutations in EGFR lead to its constitutive activation, driving tumorigenesis.[3][10]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and mutated EGFR to block the autophosphorylation and subsequent activation of downstream signaling.[1][6] This inhibition effectively arrests the cell cycle and induces apoptosis, reducing tumor cell viability.
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the EGFR mutation status of the cell line. The table below summarizes the reported IC₅₀ values for this compound against several human cancer cell lines.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| PC-9 | exon 19 Del | 2.4 (at 2mM ATP) | [1] |
| NCI-H3255 | L858R | 7.6 (at 2mM ATP) | [1] |
| NCI-H838 | Wild-Type (wt) | 102 (at 2mM ATP) | [1] |
| A-431 | Wild-Type (wt) | 3500 | [1] |
Experimental Protocol: MTS Assay for Cell Proliferation
Objective
To determine the dose-dependent effect of this compound on the proliferation and viability of cancer cells over a 72-hour period using an MTS-based colorimetric assay.
Materials and Reagents
-
Cancer cell line of interest (e.g., PC-9 for EGFR exon 19 Del)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder or stock solution in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[11]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-500 nm)[7]
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow
Detailed Step-by-Step Procedure
1. Cell Seeding (Day 1) a. Harvest cells and perform a cell count to determine cell density. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (Note: optimal seeding density should be determined empirically for each cell line). c. Using a multichannel pipette, seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate. d. Include wells with medium only to serve as a background control.[7] e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
2. This compound Treatment (Day 2) a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). c. Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (typically ≤0.1%). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
3. MTS Assay Procedure (Day 5) a. After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[12][13] b. Gently tap the plate to mix. c. Incubate the plate for 1 to 4 hours at 37°C in a 5% CO₂ incubator.[12] The incubation time depends on the metabolic rate of the cell line and should be optimized. d. During this incubation, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple-colored formazan product.[14]
4. Data Collection and Analysis a. After the MTS incubation, measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7] b. Data Normalization: i. Subtract the average absorbance value of the "medium only" background wells from all other absorbance values. ii. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100 c. Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration. d. IC₅₀ Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Expected Results & Interpretation
The MTS assay will generate a dose-response curve where cell viability decreases as the concentration of this compound increases. Cell lines with activating EGFR mutations (e.g., PC-9) are expected to show high sensitivity to this compound, resulting in a low IC₅₀ value. Conversely, cell lines with wild-type EGFR or other resistance mechanisms may exhibit higher IC₅₀ values, indicating lower sensitivity to the drug's anti-proliferative effects. The results will provide a quantitative measure of this compound's efficacy in inhibiting the proliferation of specific cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Western Blot Analysis for pEGFR Inhibition by Zorifertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) models, particularly those harboring EGFR mutations.[2][3] EGFR is a transmembrane protein that, upon activation by its ligands, undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[1] this compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1] This application note provides a detailed protocol for the analysis of phosphorylated EGFR (pEGFR) levels by Western blot in cancer cell lines treated with this compound, a critical method for evaluating the compound's target engagement and cellular potency.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the use of Western blot to assess the inhibitory effect of this compound on EGFR phosphorylation. Cancer cells with activated EGFR signaling are treated with varying concentrations of this compound. Following treatment, total protein is extracted, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with a primary antibody specific for the phosphorylated form of EGFR (pEGFR) at a key tyrosine residue (e.g., Tyr1068). A second membrane is probed with an antibody that recognizes total EGFR, which serves as a loading control. The membranes are then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured, and the band intensities are quantified to determine the dose-dependent inhibition of EGFR phosphorylation by this compound.
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified and is often expressed as the half-maximal inhibitory concentration (IC50). The tables below summarize the in vitro potency of this compound against different EGFR genotypes and in various cancer cell lines.
Table 1: In Vitro Potency of this compound against EGFR Kinase Activity
| EGFR Genotype | IC50 (nM) |
| EGFR (Wild-Type) | 0.3 |
| EGFR (L858R mutant) | 0.2 |
| EGFR (exon 19 deletion) | 0.2 |
Data compiled from publicly available sources.
Table 2: Cellular IC50 Values of this compound for pEGFR Inhibition and Proliferation
| Cell Line | EGFR Mutation Status | pEGFR Inhibition IC50 (nM) |
| PC-9 | exon 19 deletion | 7.4 |
| H3255 | L858R | 7.2 |
| H838 | Wild-Type | 64.5 |
Data compiled from publicly available sources.
Experimental Protocols
Materials and Reagents
-
Cell Lines: PC-9 (EGFR exon 19 deletion) or H3255 (EGFR L858R) human non-small cell lung cancer cell lines.
-
Cell Culture Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068) antibody (e.g., Cell Signaling Technology #3777). Dilution: 1:1000 in 5% BSA/TBST.
-
Rabbit anti-EGFR antibody (e.g., Cell Signaling Technology #4267). Dilution: 1:1000 in 5% non-fat dry milk/TBST.
-
Mouse anti-β-actin antibody (e.g., Sigma-Aldrich #A5441). Dilution: 1:5000 in 5% non-fat dry milk/TBST.
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG. Dilution: 1:2000 in 5% non-fat dry milk/TBST.
-
HRP-linked anti-mouse IgG. Dilution: 1:5000 in 5% non-fat dry milk/TBST.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Culture PC-9 or H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2-4 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with Blocking Buffer (5% BSA in TBST for pEGFR; 5% non-fat dry milk in TBST for total EGFR and β-actin) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-pEGFR, anti-EGFR, or anti-β-actin) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the pEGFR band intensity to the total EGFR band intensity for each sample. The β-actin signal can be used as a loading control.
-
Plot the normalized pEGFR signal against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway.
Experimental Workflow
Caption: Western Blot Workflow.
Mechanism of this compound Inhibition
Caption: this compound Inhibition Mechanism.
References
Application Notes and Protocols for In Vivo Preparation of Zorifertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (also known as AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations, such as exon 19 deletions (Exon19Del) and the L858R mutation in exon 21, which are prevalent in non-small cell lung cancer (NSCLC).[3][4] A key feature of this compound is its ability to effectively cross the blood-brain barrier, making it a promising therapeutic agent for NSCLC patients with CNS metastases.[5][6] Preclinical and clinical studies have demonstrated its significant antitumor activity.[2][5][7]
This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, with a specific focus on formulations utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as solubilizing agents.
Physicochemical Properties and Solubility
This compound is a small molecule belonging to the quinazolinamine class of organic compounds.[8] For in vivo applications, achieving adequate solubility and a stable formulation is critical for ensuring accurate dosing and bioavailability. The following table summarizes formulation protocols that have been reported to achieve a clear solution for this compound.
| Parameter | Formulation 1 | Formulation 2 |
| This compound Concentration | ≥ 2.5 mg/mL (5.44 mM) | ≥ 2.5 mg/mL (5.44 mM) |
| Vehicle Composition | ||
| DMSO | 10% | 5% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| Saline | 45% | 50% |
| Resulting Solution | Clear solution | Clear solution |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound formulations for in vivo administration.
Protocol 1: 10% DMSO / 40% PEG300 Formulation
This protocol is suitable for achieving a this compound concentration of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. For example, to prepare 1 mL of a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, add the required volume of PEG300.
-
Add the Tween-80 to the PEG300 and mix thoroughly by vortexing.
-
-
Combine this compound Stock with Vehicle:
-
Add the this compound stock solution (from step 1) to the PEG300/Tween-80 mixture (from step 2). Vortex until the solution is homogeneous.
-
-
Final Formulation:
-
Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final desired volume.
-
For example, to prepare 1 mL of the final formulation:
-
Start with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
-
Final Solution:
-
The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a clear solution.[1]
-
Protocol 2: 5% DMSO / 40% PEG300 Formulation
This protocol reduces the final concentration of DMSO, which may be desirable for certain experimental models.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1 (e.g., 25 mg/mL).
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, add the required volume of PEG300.
-
Add the Tween-80 to the PEG300 and mix thoroughly by vortexing.
-
-
Combine this compound Stock with Vehicle:
-
Add the this compound stock solution to the PEG300/Tween-80 mixture. Vortex until homogeneous.
-
-
Final Formulation:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
For example, to prepare 1 mL of the final formulation:
-
Start with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix.
-
Add 50 µL of a 50 mg/mL this compound stock solution in DMSO (or 100 µL of a 25 mg/mL stock, adjusting other component volumes accordingly to maintain percentages). For a 5% final DMSO concentration with a 2.5 mg/mL final drug concentration, you would use 50 µL of a 50 mg/mL stock.
-
Add 500 µL of saline to reach a final volume of 1 mL.
-
-
-
Final Solution:
-
The final formulation will consist of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, resulting in a clear solution.[1]
-
In Vivo Administration
In published studies, this compound has been administered to Sprague Dawley rats via oral gavage at a dose of 10 mg/kg.[9][10][11] The prepared formulation should be administered based on the specific experimental design, including the animal model, body weight, and desired dosage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 7. onclive.com [onclive.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Immunohistochemical Target Validation in Zorifertinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a next-generation, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] this compound's ability to cross the blood-brain barrier makes it a promising therapeutic option for NSCLC patients with CNS metastases.[1][3][4][5] The mechanism of action of this compound involves the inhibition of EGFR kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6]
Target validation is a critical step in preclinical and clinical studies to confirm that a drug is engaging its intended molecular target and eliciting the expected downstream biological effects. Immunohistochemistry (IHC) is a powerful and widely used technique for visualizing and quantifying protein expression and post-translational modifications, such as phosphorylation, within the spatial context of the tumor microenvironment. This application note provides detailed protocols for using IHC to assess the pharmacodynamic effects of this compound in tumor tissues by examining the phosphorylation status of EGFR and its key downstream signaling proteins, ERK and AKT.
Core Concepts in Target Validation for this compound
Effective target validation for this compound using IHC should focus on demonstrating a reduction in the phosphorylation of key signaling molecules following treatment. The primary markers of interest are:
-
Phospho-EGFR (p-EGFR): Direct measure of the inhibition of EGFR autophosphorylation.
-
Phospho-ERK (p-ERK): A key downstream effector in the MAPK pathway.
-
Phospho-AKT (p-AKT): A critical node in the PI3K-AKT cell survival pathway.
A significant decrease in the levels of these phosphorylated proteins in post-treatment tumor biopsies compared to pre-treatment samples provides strong evidence of this compound's on-target activity.
Experimental Workflow for IHC-Based Target Validation
The overall workflow for assessing this compound's target engagement using IHC is depicted below. This process involves sample collection, tissue processing, immunohistochemical staining, and quantitative analysis.
Detailed Immunohistochemistry Protocols
The following protocols are adapted from established IHC methods for detecting total and phosphorylated proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.[5][7] Optimization may be required for specific antibodies and tissue types.
1. Tissue Preparation
-
Immediately fix fresh tumor biopsies in 10% neutral buffered formalin for 18-24 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Rehydrate through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval
-
For p-EGFR, p-ERK, and p-AKT: Heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish containing citrate buffer (10 mM sodium citrate, pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
4. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Protein Block: Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (see Table 1 for recommendations) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Use a polymer-based detection system (e.g., HRP-polymer) according to the manufacturer's instructions. This typically involves a 30-minute incubation with the secondary antibody conjugate.
-
Chromogen: Apply a diaminobenzidine (DAB) solution and incubate for 5-10 minutes, or until the desired brown staining intensity is reached.
-
Counterstaining: Lightly counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
Table 1: Recommended Primary Antibodies for Target Validation
| Target Protein | Recommended Antibody Clone | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | D7A5 (Cell Signaling Technology) | 1:100 - 1:200 |
| Total EGFR | D38B1 (Cell Signaling Technology) | 1:100 - 1:200 |
| Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) | D13.14.4E (Cell Signaling Technology) | 1:200 - 1:400 |
| Total p44/42 MAPK (ERK1/2) | 137F5 (Cell Signaling Technology) | 1:200 - 1:400 |
| Phospho-AKT (Ser473) | D9E (Cell Signaling Technology) | 1:50 - 1:100 |
| Total AKT | 40D4 (Cell Signaling Technology) | 1:50 - 1:100 |
Quantitative Data Analysis
To objectively assess changes in protein phosphorylation, a quantitative scoring method is essential. The H-score is a commonly used semi-quantitative method that incorporates both the staining intensity and the percentage of positive tumor cells.[8]
H-Score Calculation:
The H-score is calculated using the following formula:
H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
Where:
-
1+ = Weak staining intensity
-
2+ = Moderate staining intensity
-
3+ = Strong staining intensity
The final H-score ranges from 0 to 300. Digital image analysis software can be used for more objective and reproducible quantification.
Data Presentation:
Quantitative IHC data should be summarized in a clear and organized table to facilitate comparison between pre- and post-treatment samples.
Table 2: Example of Quantitative IHC Data Summary
| Patient ID | Sample Timepoint | p-EGFR (H-score) | p-ERK (H-score) | p-AKT (H-score) |
| 001 | Pre-treatment | 250 | 210 | 180 |
| 001 | Post-treatment | 50 | 40 | 30 |
| 002 | Pre-treatment | 220 | 190 | 160 |
| 002 | Post-treatment | 40 | 30 | 20 |
| ... | ... | ... | ... | ... |
This compound's Impact on the EGFR Signaling Pathway
This compound acts by binding to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The diagram below illustrates the key nodes in the EGFR pathway that are inhibited by this compound.
Conclusion
Immunohistochemistry is an invaluable tool for the target validation of this compound in tumor tissues. By employing the detailed protocols and quantitative analysis methods outlined in this application note, researchers can effectively demonstrate the on-target activity of this compound, providing crucial insights into its pharmacodynamic effects. This information is vital for guiding the clinical development and application of this targeted therapy for NSCLC patients.
References
- 1. Including Total EGFR Staining in Scoring Improves EGFR Mutations Detection by Mutation-Specific Antibodies and EGFR TKIs Response Prediction | PLOS One [journals.plos.org]
- 2. Identification of EGFR Mutations by Immunohistochemistry with EGFR Mutation–Specific Antibodies in Biopsy and Resection Specimens from Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Note: Flow Cytometry for Apoptosis Analysis after Zorifertinib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a next-generation, potent, oral, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.[1][2][3] It targets sensitizing EGFR mutations (exon 19 deletion and exon 21 L858R) and is indicated for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring these mutations, particularly those with central nervous system (CNS) metastases.[1][4][5] The mechanism of action of this compound involves binding to the ATP-binding site of the mutated EGFR, which inhibits its kinase activity.[4] This blockade of EGFR signaling disrupts downstream pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This application note provides detailed protocols for three key flow cytometry-based assays to assess apoptosis in cancer cells following exposure to this compound:
-
Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1): To detect the disruption of mitochondrial function, an early event in the intrinsic apoptotic pathway.
These protocols and the accompanying data provide a framework for researchers to evaluate the pro-apoptotic efficacy of this compound and similar EGFR inhibitors.
Materials and Methods
Cell Culture and this compound Treatment
A human NSCLC cell line with an EGFR exon 19 deletion or L858R mutation (e.g., PC-9 or HCC827) is recommended. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included in all experiments.
General Reagents and Equipment
-
This compound (appropriate stock solution in DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Flow cytometer (e.g., BD FACSCalibur™ or similar) with appropriate lasers and filters
-
Microcentrifuge
-
Vortex mixer
-
Ice bucket
-
Standard cell culture reagents and consumables
Experimental Protocols
Annexin V/PI Apoptosis Assay
This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a key feature of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[8][9][10]
Protocol:
-
Cell Preparation:
-
After this compound treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.[11]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspase-3 and -7 are executioner caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis.[13][14] This assay utilizes a cell-permeable, non-toxic substrate (e.g., TF2-DEVD-FMK) that irreversibly binds to activated caspase-3 and -7.[13][15] The bound substrate fluoresces, allowing for the quantification of cells with active executioner caspases by flow cytometry.
Protocol:
-
Cell Preparation:
-
Following this compound treatment, harvest cells as described in the Annexin V protocol (Section 1, Step 1).
-
Adjust the cell density to 5 x 10^5 to 1 x 10^6 cells/mL in warm culture medium or buffer.[15]
-
-
Staining:
-
Washing and Analysis:
-
Wash the cells twice with assay buffer or growth medium to remove any unbound reagent.[15]
-
Resuspend the final cell pellet in 0.5 mL of assay buffer.
-
Analyze immediately on a flow cytometer using the appropriate channel (e.g., FITC for a green fluorescent substrate).[15]
-
A histogram shift to the right indicates an increase in caspase-3/7 activity.
-
Caption: Workflow for Caspase-3/7 Activity Assay.
Mitochondrial Membrane Potential (ΔΨm) Assay with JC-1
A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic cationic probe that can be used to assess ΔΨm.[16][17] In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[18] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[16][17] A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound as previously described.
-
For a positive control, treat a separate sample of cells with a mitochondrial membrane potential disruptor like CCCP (50 µM) for 5-10 minutes.[19]
-
Harvest cells and resuspend them in warm medium at approximately 1 x 10^6 cells/mL.[19]
-
-
Staining:
-
Washing and Analysis:
-
(Optional) Wash cells once with 2 mL of warm PBS.[19]
-
Centrifuge the cells and resuspend the pellet in 500 µL of PBS or assay buffer.[19]
-
Analyze immediately by flow cytometry.
-
Detect JC-1 monomers in the green channel (FL1, similar to FITC) and JC-1 aggregates in the red channel (FL2, similar to PE).[18]
-
Healthy cells will be high in the red channel, while apoptotic cells will show an increased signal in the green channel and a decreased signal in the red channel.
-
Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.
Results
The following tables present representative data from the analysis of an EGFR-mutant NSCLC cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment (48h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 |
| This compound (10 nM) | 78.2 ± 3.5 | 15.6 ± 2.2 | 4.5 ± 1.1 |
| This compound (50 nM) | 55.9 ± 4.1 | 32.8 ± 3.7 | 9.1 ± 1.9 |
| This compound (100 nM) | 30.4 ± 3.8 | 48.9 ± 4.5 | 18.2 ± 2.4 |
Table 2: Caspase-3/7 Activation and Mitochondrial Depolarization
| Treatment (48h) | % Caspase-3/7 Positive Cells | % Cells with Low ΔΨm (JC-1 Green High) |
| Vehicle Control | 4.1 ± 1.0 | 5.5 ± 1.2 |
| This compound (10 nM) | 18.9 ± 2.5 | 20.1 ± 2.8 |
| This compound (50 nM) | 40.5 ± 4.2 | 45.3 ± 4.9 |
| This compound (100 nM) | 65.7 ± 5.1 | 70.2 ± 5.5 |
Discussion
The data demonstrates that this compound induces apoptosis in EGFR-mutant NSCLC cells in a dose-dependent manner. As shown in Table 1, increasing concentrations of this compound led to a significant decrease in the viable cell population and a corresponding increase in both early and late apoptotic cells. This is a classic indicator of induced programmed cell death.
The results from the functional apoptosis assays (Table 2) corroborate the Annexin V/PI findings. The percentage of cells with activated caspase-3/7, the executioner caspases of apoptosis, increased significantly with higher doses of this compound. Furthermore, a dose-dependent increase in the percentage of cells with low mitochondrial membrane potential (ΔΨm) was observed. This indicates that this compound triggers the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization.
The inhibition of the constitutively active EGFR signaling pathway by this compound is the underlying mechanism for the observed apoptosis. By blocking EGFR, this compound inhibits downstream pro-survival signaling cascades, such as the PI3K/Akt and MEK/ERK pathways.[6] This leads to the upregulation of pro-apoptotic proteins (e.g., BIM) and downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), ultimately tipping the cellular balance towards apoptosis.[6][20]
Caption: this compound-induced Apoptosis Signaling Pathway.
Conclusion
The flow cytometry protocols detailed in this application note provide robust and quantitative methods for assessing the pro-apoptotic effects of this compound. The Annexin V/PI, caspase-3/7, and JC-1 assays collectively offer a comprehensive picture of the apoptotic process, from early membrane changes and mitochondrial dysfunction to the activation of executioner caspases. These techniques are invaluable tools for researchers and drug development professionals studying the efficacy of this compound and other targeted therapies, enabling precise quantification of their apoptosis-inducing potential in relevant cancer cell models.
References
- 1. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]
- 2. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The climb toward intracranial efficacy: this compound in EGFR-mutant NSCLC with CNS metastases in the EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-techne.com [bio-techne.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. stemcell.com [stemcell.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem-agilent.com [chem-agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Zorifertinib in DMSO: A Technical Guide to Solubility and Stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Zorifertinib when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A: this compound exhibits high solubility in DMSO. Different suppliers report slightly varying maximum solubilities, but it is consistently high. For instance, some sources state a solubility of at least 50 mg/mL (108.72 mM), while others report it as high as 92 mg/mL (200.04 mM)[1][2]. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly impact solubility[1][2].
Q2: How should I store this compound stock solutions in DMSO?
A: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is advised to prevent repeated freeze-thaw cycles. Recommended storage conditions are:
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can be due to several factors. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. Common causes include using DMSO that has absorbed moisture or attempting to dissolve the compound at a concentration exceeding its solubility limit.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%[3]. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Reference |
| Solubility | ≥ 50 mg/mL (108.72 mM) | [1] |
| Solubility | 91 mg/mL (197.86 mM) | [2] |
| Solubility | 92 mg/mL (200.04 mM) | [2] |
| Note: | The use of fresh, anhydrous (hygroscopic) DMSO is strongly recommended as absorbed moisture can reduce solubility. | [1][2] |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Reference |
| -20°C | 1 year | [1][2] |
| -80°C | 2 years | [1][2] |
| Note: | Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (CAS No: 1626387-80-1)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature before opening to minimize moisture absorption.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 459.90 g/mol .
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Experiments
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of <0.5%.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final volume of DMSO added to the cells does not exceed 0.5% of the total volume. For example, to achieve a 1:200 dilution (0.5% DMSO), add 5 µL of the DMSO stock solution to 995 µL of medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
References
Optimizing Zorifertinib Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Zorifertinib in in vivo experiments. The information is designed to address specific challenges and provide clear, actionable guidance for optimizing experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It specifically targets EGFR activating mutations, including L858R and exon 19 deletions, which are commonly found in non-small cell lung cancer (NSCLC).[1][3] By inhibiting the kinase activity of these mutated EGFRs, this compound blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth.[2] Its ability to penetrate the blood-brain barrier makes it particularly effective for treating CNS metastases.[4][5]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
Based on preclinical studies, a recommended starting dose for this compound in mouse xenograft models is in the range of 7.5 mg/kg to 15 mg/kg, administered once daily (qd) via oral gavage.[1] At these dosages, significant anti-tumor efficacy has been observed, with 78% tumor growth inhibition at 7.5 mg/kg and tumor regression at 15 mg/kg.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
Q3: What are the expected adverse effects of this compound in animal models?
In preclinical mouse studies, this compound has been shown to be generally well-tolerated at effective doses, with reported body weight loss of less than 20%.[1] As with other EGFR inhibitors, potential side effects in animals can mirror those seen in clinical settings, which primarily include skin and gastrointestinal disorders.[2] Researchers should closely monitor animals for signs of toxicity such as significant weight loss, lethargy, ruffled fur, and skin rashes.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Possible Cause: this compound, like many kinase inhibitors, can have limited aqueous solubility. The choice of vehicle is critical for maintaining the drug in solution for accurate dosing.
Troubleshooting Steps:
-
Vehicle Selection: A commonly used vehicle for this compound in preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another reported formulation for oral gavage in rats consists of 4% DMSO, 5% Tween 80, and 30% PEG 300 in HPLC-grade water.[6]
-
Preparation Method: When preparing the formulation, add each solvent sequentially and ensure each component is fully dissolved before adding the next. Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1]
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of use to minimize the risk of precipitation over time.[1]
Issue 2: Animal Distress or Complications During Oral Gavage
Possible Cause: Improper oral gavage technique can lead to esophageal injury, aspiration, or significant stress to the animal, which can impact experimental results.
Troubleshooting Steps:
-
Proper Restraint: Ensure the mouse is properly restrained to prevent movement and injury. The head, neck, and body should be in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size and Placement: Use a gavage needle with a ball tip that is appropriate for the size of the mouse. The needle should be inserted gently along the roof of the mouth and allowed to be swallowed into the esophagus. Do not force the needle.
-
Slow Administration: Administer the this compound formulation slowly to prevent reflux.
-
Training and Competency: Personnel performing oral gavage should be adequately trained and proficient in the technique. Consider alternative, less stressful methods of oral administration if complications persist.
Issue 3: Suboptimal Anti-Tumor Efficacy
Possible Cause: The dosage of this compound may be too low for the specific tumor model, or issues with drug formulation and administration may be affecting bioavailability.
Troubleshooting Steps:
-
Dose Escalation Study: If initial doses are well-tolerated but show limited efficacy, a dose-escalation study should be performed. Gradually increase the dose (e.g., from 7.5 mg/kg to 15 mg/kg daily) and monitor both anti-tumor response and animal well-being.
-
Verify Formulation and Administration: Double-check the preparation of the dosing solution to ensure the correct concentration and solubility. Confirm that the full intended dose is being administered accurately during each gavage.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to measure the concentration of this compound in the plasma and tumor tissue of the experimental animals to ensure adequate drug exposure.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Dosage (mg/kg, qd) | Tumor Growth Inhibition (TGI) | Observations | Reference |
| 7.5 | 78% | Significant anti-tumor efficacy | [1] |
| 15 | Tumor Regression | Well-tolerated with <20% body weight loss | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound (AZD3759) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the study.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. The volume of DMSO should be 10% of the final total volume.
-
Add PEG300 to the tube, representing 40% of the final volume. Vortex thoroughly until the solution is clear.
-
Add Tween-80 to the solution, constituting 5% of the final volume. Vortex again to ensure complete mixing.
-
Finally, add Saline to reach the final desired volume (45% of the total). Vortex the solution until it is homogenous.
-
If any precipitation is observed, gently warm the solution or sonicate briefly until it becomes clear.
-
Prepare this formulation fresh before each administration.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound
Caption: In Vivo Experimental Workflow for this compound
Caption: Troubleshooting Logic for In Vivo Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 5. pfmjournal.org [pfmjournal.org]
- 6. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Zorifertinib Reactive Metabolite Formation and Toxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formation and toxicity of zorifertinib's reactive metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive metabolites of this compound observed in in-vitro studies?
A1: In-vitro studies using rat liver microsomes (RLMs) have identified two primary types of reactive intermediates for this compound.[1][2] The N-methyl piperazine ring can undergo metabolic bioactivation to form an iminium intermediate . Additionally, the phenyl amine ring can be bioactivated to generate an iminoquinone reactive intermediate .[1][2] These electrophilic species can be trapped by nucleophiles such as potassium cyanide (KCN) and glutathione (GSH), respectively.[1][2]
Q2: What are the potential toxicities associated with this compound and its metabolites?
A2: In silico toxicity predictions suggest that this compound and its metabolites may be associated with equivocal nephrotoxicity and mutagenicity.[1] The halogenated benzene and substituted 4-anilinoquinazoline moieties are thought to contribute to these potential toxicities.[1] One of the metabolites, M4, has been flagged for plausible hERG channel inhibition.[1] Clinical trial data from the EVEREST study reported treatment-related adverse events, with the most common being skin and subcutaneous tissue events, gastrointestinal system events, and abnormal liver function.[3] While a direct causal link between the identified reactive metabolites and these specific clinical adverse events has not been definitively established, the formation of reactive intermediates is a potential mechanism for drug-induced toxicities.[1]
Q3: What analytical techniques are recommended for identifying this compound's reactive metabolite adducts?
A3: Liquid chromatography-ion trap mass spectrometry (LC-IT-MS) is a powerful technique for the identification and characterization of this compound's reactive metabolite adducts.[1] This method allows for the separation of metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. For screening for GSH adducts, monitoring for a constant neutral loss of 129 Da (the pyroglutamic acid moiety of GSH) can be an effective strategy.[2]
Troubleshooting Guides
Low or No Detection of Trapped Adducts (GSH/Cyanide)
| Potential Cause | Troubleshooting Step |
| Inactive Rat Liver Microsomes (RLMs) | Verify the activity of your RLM batch using a positive control substrate known to be metabolized by RLMs, such as phenytoin.[1] Ensure proper storage of RLMs at -80°C. |
| Insufficient NADPH | Prepare fresh NADPH solution immediately before use. Ensure the final concentration in the incubation is adequate (e.g., 1 mM).[1] Include a negative control without NADPH to confirm its necessity for metabolite formation.[1] |
| Suboptimal Incubation Time | The reported incubation time for detecting this compound's reactive metabolites is 90 minutes.[1] If adduct formation is low, consider optimizing the incubation time. However, be aware that longer incubation times can lead to enzyme degradation. |
| Inappropriate Trapping Agent Concentration | Ensure the final concentration of the trapping agent (GSH or KCN) is sufficient (e.g., 1.0 mM).[1] |
| Sample Degradation | After stopping the reaction with ice-cold acetonitrile, process the samples promptly.[1] If storage is necessary, ensure samples are kept at a low temperature (e.g., -70°C).[4] |
High Variability in Metabolite Formation Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Be especially careful when adding small volumes of concentrated solutions like the this compound stock. |
| Temperature Fluctuations | Ensure the shaking water bath maintains a constant temperature of 37°C throughout the pre-incubation and incubation steps.[1] |
| Batch-to-Batch Variability in RLMs | If using a new batch of RLMs, it is advisable to re-validate the assay with a positive control to ensure comparable metabolic activity. |
| Inconsistent Quenching of the Reaction | Ensure the ice-cold acetonitrile is added rapidly and mixed thoroughly to stop the enzymatic reaction effectively.[1] |
Experimental Protocols & Data
In-Vitro Metabolism of this compound with Rat Liver Microsomes
This protocol is a summary of the methodology used to identify this compound's in-vitro metabolites and reactive intermediates.[1]
Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
0.08 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Potassium Cyanide (KCN)
-
Acetonitrile (ice-cold)
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a test tube, combine 0.08 M phosphate buffer (pH 7.4), RLMs (to a final concentration of 1 mg/mL), and this compound (to a final concentration of 30 μM).
-
For trapping reactive metabolites, add either GSH or KCN to a final concentration of 1.0 mM.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. The final incubation volume is 1 mL.
-
Incubate the reaction mixture at 37°C for 90 minutes.
-
Stop the reaction by adding 2 mL of ice-cold acetonitrile.
-
Centrifuge the mixture at 9000g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
Controls:
-
Negative Control 1: Incubate this compound with RLMs without NADPH.
-
Negative Control 2: Incubate this compound in buffer without RLMs.
-
Positive Control: Use a compound known to be metabolized by RLMs (e.g., phenytoin at 2 μM) to confirm microsomal activity.[1]
Identified In-Vitro Reactive Metabolites of this compound
The following table summarizes the types and numbers of reactive intermediates of this compound identified after incubation with RLMs and trapping agents.[1][4]
| Trapping Agent | Type of Reactive Intermediate | Number of Adducts Identified |
| Glutathione (GSH) | Iminoquinone | 4 |
| Potassium Cyanide (KCN) | Iminium | 3 |
Visualizations
Caption: Metabolic bioactivation pathway of this compound leading to reactive intermediates.
References
- 1. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Skin and Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering skin and gastrointestinal side effects in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying chemotherapy-induced mucositis?
A1: Rodents are the most frequently used models for chemotherapy-induced mucositis. Specifically, the hamster model, particularly using the cheek pouch, is considered a gold standard for studying oral mucositis due to its anatomical similarities to the human oral mucosa.[1] For gastrointestinal mucositis, mice and rats are extensively used, with agents like 5-fluorouracil (5-FU), methotrexate, and irinotecan being common inducers of intestinal damage.[2][3][4] Pig models are also utilized as their gastrointestinal physiology is more comparable to humans, allowing for clinically relevant treatment regimens.[3][5]
Q2: My animals are experiencing severe, unexpected diarrhea in my irinotecan study. What could be the cause?
A2: Severe irinotecan-induced diarrhea (IISD) can be influenced by several factors. The dosing regimen, age, and whether the animals are tumor-bearing are critical.[6][7] For instance, mouse models of IISD can have high mortality rates (up to 100%), whereas F344 rats often show a high incidence of severe diarrhea (100%) but with much lower mortality (around 11%), making them a more robust model.[6][7] The gut microbiome also plays a crucial role; bacterial enzymes called β-glucuronidases can reactivate irinotecan's toxic metabolite (SN-38) in the gut, exacerbating diarrhea.[8][9] Co-administration of opioids can also worsen toxicity by altering the gut microbiome.[9]
Q3: How can I manage skin rash induced by EGFR inhibitors in my animal model?
A3: Skin rash from Epidermal Growth Factor Receptor inhibitors (EGFRI) is a common on-target toxicity.[10][11] Management strategies often focus on mitigating the inflammatory response. Prophylactic use of tetracycline antibiotics (like doxycycline or minocycline) has been shown to reduce the severity of the rash.[11] Recent studies suggest that topical inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway can ameliorate the rash by suppressing the recruitment of immune cells without affecting the anti-tumor efficacy of the EGFR inhibitor.[12]
Q4: Are there established scoring systems to quantify dermatitis and diarrhea in mice?
A4: Yes, validated scoring systems are crucial for objectively assessing side effects. For ulcerative dermatitis (UD) in mice, scoring systems typically evaluate the number of scratches, the character and length of the lesion, and the number of affected body regions.[13][14][15] For diarrhea, scoring is often based on stool consistency, which can be graded on a scale from normal, pelleted feces to soft, watery stool.[16][17][18][19] These quantitative measures are essential for evaluating the efficacy of therapeutic interventions.
Q5: What are some potential therapeutic interventions to ameliorate gastrointestinal toxicity in animal models?
A5: Several interventions are being investigated. Probiotics, such as VSL#3, have been shown to reduce chemotherapy-induced diarrhea and weight loss.[3] Dietary supplements, including glutamine and plant extracts, are also being explored.[3][5] Growth factors like palifermin have demonstrated protective effects against mucositis, reducing diarrhea and improving survival in rat models.[1] Another strategy involves targeting the gut microbiota, for example, by using inhibitors of bacterial β-glucuronidase to prevent the reactivation of toxic drug metabolites in the intestine.[8]
Troubleshooting Guides
Issue 1: High Mortality in Irinotecan-Induced Diarrhea Model
| Potential Cause | Troubleshooting Step | Rationale/Reference |
| Animal Model Selection | Consider switching from a mouse model to a rat model (e.g., F344 rats). | Mouse models of irinotecan-induced severe diarrhea (IISD) are known for extremely high mortality rates, whereas F344 rats tolerate the treatment better while still developing reproducible severe diarrhea.[6][7] |
| Dosing Regimen | Review and optimize the dose, infusion time, and treatment cycle. | The dosing regimen is a critical factor in the severity of IISD. A standardized and validated procedure is essential for reproducibility and lower mortality.[6][7] |
| Animal Characteristics | Ensure consistency in the age and tumor-bearing status of the animals. | Age and the presence of a tumor can significantly impact the incidence and severity of side effects. Using age-matched animals under consistent conditions is crucial.[6][7] |
| Gut Microbiome Variation | Consider co-housing animals or using fecal microbiota transplantation (FMT) to normalize gut flora before the study. | The gut microbiome composition influences irinotecan toxicity. Dysbiosis can exacerbate side effects.[8][9] |
| Supportive Care | Provide subcutaneous fluids to prevent dehydration and electrolyte imbalance. | Uncontrolled diarrhea leads to severe dehydration, which is a major contributor to mortality in these models.[20] |
Issue 2: Poor Development or High Variability of EGFR Inhibitor-Induced Skin Rash
| Potential Cause | Troubleshooting Step | Rationale/Reference |
| Inhibitor Type | Be aware that monoclonal antibodies against EGFR tend to cause a more severe rash than small molecule tyrosine kinase inhibitors (TKIs). | The class of EGFR inhibitor used impacts the clinical severity of the associated rash.[10] |
| Animal Strain | Ensure the use of an appropriate and consistent animal strain. | Genetic background can influence inflammatory responses and skin sensitivity. |
| Subjective Scoring | Implement a standardized, quantitative scoring system for the rash. | Objective scoring reduces inter-observer variability and allows for more accurate assessment of rash severity and response to treatment. |
| Environmental Factors | Maintain consistent environmental conditions (humidity, temperature) and avoid abrasive bedding. | Skin barrier function is compromised by EGFR inhibitors, making the skin more susceptible to environmental irritants.[11] |
| Underlying Skin Conditions | Screen animals for pre-existing dermatitis or skin lesions before study initiation. | Pre-existing inflammatory skin conditions can confound the results and lead to high variability.[21] |
Data Presentation: Scoring Systems
Table 1: Example Scoring System for Ulcerative Dermatitis in Mice Adapted from established scoring systems.[13][14][15]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Lesion Character | No visible lesion | Mild erythema/scaling | Moderate erythema, crusting | Severe ulceration, exudate |
| Lesion Size | 0 mm | < 5 mm | 5-10 mm | > 10 mm or multiple lesions |
| Affected Regions | 0 | 1 (e.g., neck) | 2 (e.g., neck, back) | > 2 regions |
| Scratching Behavior | None observed | Occasional scratching | Frequent, intense scratching | Constant scratching, self-mutilation |
Table 2: Example Scoring System for Diarrhea in Mice Adapted from various models.[16][17][18]
| Score | Stool Consistency | Description |
| 0 | Normal | Firm, well-formed pellets. |
| 1 | Soft | Soft, formed pellets; may stick to fur. |
| 2 | Pasty / Semi-liquid | Pasty stool that does not form pellets. |
| 3 | Liquid | Watery, liquid stool. |
Experimental Protocols
Protocol 1: Induction of Irinotecan-Induced Gastrointestinal Mucositis in Rats
This protocol is a generalized summary based on common methodologies.[1][6][7]
-
Animal Model: Female F344 rats, age-matched (e.g., 8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Tumor Implantation (Optional): If using a tumor-bearing model, inject tumor cells (e.g., breast cancer cells) subcutaneously. Allow tumors to establish as required by the study design.
-
Chemotherapy Induction: Administer irinotecan hydrochloride intravenously (IV) or intraperitoneally (IP). A common dosing regimen is a multi-day cycle (e.g., 60 mg/kg daily for 4 days). The exact dose and schedule are critical and should be optimized.[6][7]
-
Monitoring and Scoring:
-
Record body weight daily.
-
Assess diarrhea severity daily using a standardized scoring system (see Table 2).
-
Monitor for clinical signs of distress.
-
-
Intervention Administration: Administer therapeutic agent (e.g., probiotic, growth factor) according to the study design, starting before, during, or after chemotherapy.
-
Endpoint Analysis: At the predetermined endpoint (e.g., Day 5 or 7), euthanize animals. Collect blood for biomarker analysis (e.g., citrulline) and intestinal tissues (e.g., jejunum, colon) for histological analysis (villus length, crypt depth, apoptosis) and gene expression studies.
Protocol 2: Induction of EGFR Inhibitor-Induced Dermatitis in Rats
This protocol is a generalized summary based on common methodologies.[10][12]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least one week.
-
Induction: Administer an EGFR inhibitor (e.g., afatinib, erlotinib) daily via oral gavage for a period of 7-14 days.
-
Monitoring and Scoring:
-
Record body weight daily.
-
Visually score the severity of the skin rash daily or every other day, typically on the dorsal skin, using a standardized scoring system (e.g., based on erythema, scaling, pustules).
-
-
Intervention Administration: If testing a therapeutic, apply topically (e.g., JAK inhibitor ointment) or administer systemically as per the study design.
-
Endpoint Analysis: At the study endpoint, euthanize animals. Collect skin biopsies from affected and unaffected areas for histological analysis (e.g., epidermal thickness, inflammatory infiltrate) and molecular analysis (e.g., cytokine expression, transcriptome sequencing).[12]
Visualizations
Caption: EGFR inhibitor-induced skin toxicity pathway.
Caption: Workflow for a preclinical GI toxicity study.
Caption: Troubleshooting high mortality in diarrhea models.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. scispace.com [scispace.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GI side effects of chemotherapy reduced in mice by targeting gut microbes - ecancer [ecancer.org]
- 9. Opioid-induced microbial dysbiosis disrupts irinotecan (CPT-11) metabolism and increases gastrointestinal toxicity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 12. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Anti-Diarrheal Activity [bio-protocol.org]
- 19. Experimental assessment of antidiarrheal and antisecretory activity of 80% methanolic leaf extract of Zehneria scabra in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 21. Dermatitis in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
Troubleshooting inconsistent results in Zorifertinib experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Zorifertinib. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key experimental data to help you address challenges and ensure the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments, presented in a question-and-answer format.
Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values of this compound in our EGFR-mutant non-small cell lung cancer (NSCLC) cell line across different experiments. What could be the cause?
Answer: Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural inconsistencies to biological variables. Here is a systematic approach to troubleshooting this issue:
-
Reagent Preparation and Handling:
-
This compound Stock Solution: Ensure your this compound stock solution is prepared correctly and stored properly. This compound is soluble in DMSO at concentrations of 91 mg/mL (197.86 mM).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
DMSO Concentration: The final concentration of DMSO in your cell culture media should be consistent across all wells and ideally kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding can significantly impact results. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
Edge Effects: The outer wells of a 96-well plate are prone to increased evaporation, which can alter the concentration of this compound and affect cell growth.[3][4][5][6][7] To mitigate this, you can either not use the outer wells for experimental data or fill them with sterile PBS or media to create a humidity buffer.[6]
-
-
Assay Protocol:
-
Incubation Time: Ensure the incubation time with this compound is consistent across all experiments. A standard incubation period for cell viability assays is 72 hours.[1]
-
Assay Reagent Incubation: The incubation time with the viability reagent (e.g., MTT, MTS, WST-1) should be optimized and kept consistent.
-
The following diagram illustrates a logical workflow for troubleshooting inconsistent IC50 values:
Weak or No Signal for Phospho-EGFR in Western Blot
Question: After treating our EGFR-mutant cells with this compound, we are not seeing a significant decrease in phosphorylated EGFR (p-EGFR) levels via Western blot, even though we see a cytotoxic effect in our viability assays. What could be the issue?
Answer: A lack of detectable change in p-EGFR levels despite a cellular response can be due to several technical issues in your Western blot protocol. This compound is a potent inhibitor of EGFR phosphorylation, so a lack of signal change warrants investigation.[1]
-
Sample Preparation:
-
Phosphatase Inhibition: Phosphatases released during cell lysis can dephosphorylate your target protein. It is crucial to use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[8] Keep samples on ice at all times.
-
Protease Inhibition: Protease inhibitors are also essential to prevent protein degradation.[8]
-
Fresh Lysates: Use freshly prepared cell lysates for each experiment, as prolonged storage can lead to protein degradation and dephosphorylation.[8]
-
-
Western Blot Protocol:
-
Blocking Buffer: When detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal.[8][9] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Specificity and Dilution: Ensure you are using an antibody specific for the phosphorylated form of EGFR at the correct tyrosine residue (e.g., Y1068). Optimize the antibody concentration; too dilute an antibody will result in a weak signal.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A positive control could be lysates from untreated or EGF-stimulated cells, and a negative control could be a cell line that does not express EGFR.
-
Total Protein Loading: Load a sufficient amount of total protein (20-40 µg) to ensure detectable levels of p-EGFR. Always run a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. Also, probing for total EGFR is crucial to confirm that the lack of p-EGFR signal is not due to a general decrease in EGFR protein levels.
-
-
Signal Detection:
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your target.
-
Below is a diagram illustrating the key considerations for Western blotting of phosphorylated proteins:
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is an orally active, central nervous system-penetrant, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][10] It potently inhibits both wild-type EGFR and EGFR with activating mutations, such as L858R and exon 19 deletions.[1][10] Its high brain penetrance makes it particularly effective for treating NSCLC with central nervous system metastases.[11][12]
-
What is the appearance and solubility of this compound? this compound is a white to off-white solid powder.[10] It is highly soluble in DMSO (≥ 50 mg/mL) and ethanol (20 mg/mL), but insoluble in water.[1]
-
How should I store this compound? The powder form should be stored at -20°C for up to three years.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]
-
What are the primary downstream signaling pathways affected by this compound? By inhibiting EGFR, this compound blocks the activation of major downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[13][14][15][16][17]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound:
Data Presentation
The following tables summarize key preclinical data for this compound in relevant NSCLC cell lines.
Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | exon 19 deletion | 7.4 |
| H3255 | L858R | 7.2 |
| H838 | Wild-Type | 64.5 |
Data is representative and compiled from published sources.[1]
Table 2: Effect of this compound on Downstream Signaling in PC-9 Cells
| Treatment (100 nM, 24h) | p-EGFR (Y1068) (% of Control) | p-AKT (S473) (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound | 12% | 25% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound in adherent NSCLC cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the media from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data as a function of the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for p-EGFR
This protocol is for detecting changes in EGFR phosphorylation in response to this compound.
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-EGFR (e.g., Y1068) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Blog [midsci.com]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EGFR Knockout Cell Line-HeLa (CSC-RT1811) - Creative Biogene [creative-biogene.com]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Dose-response curve analysis for Zorifertinib IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of Zorifertinib's half-maximal inhibitory concentration (IC50) through dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of mutated EGFR, including sensitizing mutations like exon 19 deletion (Exon19Del) and the L858R substitution, which are commonly found in non-small cell lung cancer (NSCLC).[3][4][5][6] By binding to the ATP-binding site of the EGFR, this compound blocks the downstream signaling pathways that promote cancer cell proliferation and survival.[3] It is specifically designed to cross the blood-brain barrier to treat or prevent CNS metastases in patients with EGFR-mutated NSCLC.[4][6]
Q2: What are the expected IC50 values for this compound?
The IC50 of this compound is highly dependent on the experimental conditions, including the specific EGFR mutation being tested and the ATP concentration in the assay. Published data provides a range of expected values:
| Target | IC50 (at Km ATP) | IC50 (at 2 mM ATP) | Cellular pEGFR Inhibition IC50 |
| EGFR (Wild Type) | 0.3 nM[1][2][7] | 102 nM[2] | 64.5 nM (H838 cells)[2] |
| EGFR (L858R Mutant) | 0.2 nM[1][2][7] | 7.6 nM[2] | 7.2 nM (H3255 cells)[2] |
| EGFR (Exon 19Del Mutant) | 0.2 nM[1][2][7] | 2.4 nM[2] | 7.4 nM (PC-9 cells)[2] |
Q3: My dose-response curve is not sigmoidal. What are the possible causes?
A non-sigmoidal dose-response curve can arise from several issues.[8] Consider the following:
-
Incorrect Drug Concentrations: Verify the serial dilutions of this compound. Errors in concentration preparation are a common source of irregular curves.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a uniform single-cell suspension before plating.
-
Assay Window: The difference between the maximum and minimum signal (e.g., cell viability) might be too small. Optimize the assay to have a robust signal-to-background ratio.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect the wells for any signs of precipitation.
-
Biological Variability: The inherent biological variability of cell lines can contribute to noisy data.[9] Increase the number of replicates to improve data quality.
Q4: My IC50 value is significantly different from published values. What should I check?
Discrepancies in IC50 values can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is correct and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Factors such as incubation time, serum concentration in the media, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the apparent IC50.[10][11]
-
Data Analysis Method: The choice of non-linear regression model and any constraints applied (e.g., fixing the top and bottom of the curve) can affect the calculated IC50.[12][13]
-
ATP Concentration (for enzymatic assays): As shown in the table above, the IC50 of this compound is highly sensitive to ATP concentration. Ensure your assay conditions are comparable to the literature you are referencing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before and during plating.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[10] |
| Incomplete curve (no clear upper or lower plateau) | - Concentration range of this compound is too narrow or shifted.- Insufficient drug potency to achieve 100% inhibition. | - Widen the range of concentrations tested, typically using a log-scale dilution series.- If a lower plateau is not reached, consider if the drug has off-target effects or if there is a resistant subpopulation of cells. It may be necessary to constrain the bottom of the curve to 0 in the analysis software.[8][12] |
| Steep or shallow Hill slope | - A Hill slope deviating significantly from 1.0 can indicate cooperativity or complex binding kinetics. | - While a slope of 1.0 is common, it is not universal.[12] Report the fitted Hill slope. If the data is very noisy, constraining the slope to 1.0 might provide a more robust IC50 estimate.[8] |
| Poor R-squared value for the curve fit | - High data scatter.- Inappropriate model selection. | - Review the raw data for outliers. Increase the number of replicates.- Ensure you are using a variable slope (four-parameter) non-linear regression model, which is standard for dose-response analysis.[13][14] |
Experimental Protocol: this compound IC50 Determination in NSCLC Cell Lines
This protocol outlines a standard method for determining the IC50 of this compound using a cell viability assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
NSCLC cell line with known EGFR mutation (e.g., PC-9 for Exon19Del, H3255 for L858R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen NSCLC cell line to ~80% confluency.
-
Harvest cells using trypsin and resuspend in complete medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A common approach is a 10-point, 3-fold dilution series.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Following the manufacturer's protocol for your chosen viability reagent, add the reagent to each well.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT/MTS).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average of the no-cell control from all other values.
-
Normalize the data by setting the vehicle control as 100% viability and the highest drug concentration (or a well with a known cytotoxic agent) as 0% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Fit the data using a non-linear regression model (variable slope, four-parameter logistic equation) to determine the IC50 value.[14]
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits mutated EGFR, blocking downstream pro-survival pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 using a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 7. selleckchem.com [selleckchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. BioRender App [app.biorender.com]
- 12. graphpad.com [graphpad.com]
- 13. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
Zorifertinib dose modification for toxicity in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during preclinical studies with zorifertinib (formerly AZD3759). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to specifically target sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) that are common in non-small cell lung cancer (NSCLC).[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier (BBB), making it effective against central nervous system (CNS) metastases.[2][3] Unlike some other TKIs, this compound is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing it to achieve and maintain therapeutic concentrations in the brain.[3]
Q2: What are the common toxicities observed with EGFR-TKIs in preclinical models?
While specific preclinical toxicity data for this compound is limited in publicly available literature, the toxicities observed are generally consistent with other EGFR inhibitors.[1] Common toxicities for this class of drugs in animal models often involve rapidly dividing cells in tissues such as the skin (dermatologic toxicities), gastrointestinal tract (diarrhea, mucositis), and eyes. Effects on male and female reproductive organs have also been noted in toxicology studies of other EGFR inhibitors.
Q3: Are there any known drug-drug interactions to be aware of in preclinical studies?
Preclinical studies on drug-drug interactions for this compound are not extensively published. However, like many other TKIs, this compound's metabolism should be considered. One study indicated that Cyp3A4 is the primary enzyme involved in its metabolism. Therefore, co-administration with strong inducers or inhibitors of CYP3A4 could potentially alter this compound's exposure and toxicity profile. It is advisable to conduct pilot studies to assess the impact of any co-administered compounds on this compound's pharmacokinetics.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of toxicity are observed at a planned dose.
Possible Cause:
-
Vehicle Effects: The vehicle used to formulate this compound for administration may be contributing to the observed toxicity.
-
Species Sensitivity: The chosen animal model may be particularly sensitive to this compound.
-
Incorrect Dosing: Errors in dose calculation or administration.
-
Metabolic Differences: The animal model may metabolize this compound differently than anticipated, leading to higher exposure.
Suggested Solutions:
-
Review Formulation: Ensure the vehicle is well-tolerated and has been used in previous toxicology studies without adverse effects. Consider a different, inert vehicle if necessary.
-
Dose De-escalation: Reduce the dose to a lower, previously tolerated level or to a level that is a fraction of the anticipated therapeutic dose.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the actual exposure (AUC) and maximum concentration (Cmax) of this compound in the chosen animal model at different dose levels.
-
Staggered Dosing: Instead of administering the full dose at once, consider splitting the dose into two or more administrations throughout the day to reduce peak plasma concentrations.
Problem 2: Dermatologic toxicities (e.g., rash, skin lesions) are compromising the study.
Possible Cause:
-
EGFR is highly expressed in the skin, and its inhibition can disrupt normal skin homeostasis, a known class effect of EGFR-TKIs.
Suggested Solutions:
-
Dose Reduction: Lower the dose of this compound to the minimum effective level.
-
Intermittent Dosing: Introduce drug holidays (e.g., 5 days on, 2 days off) to allow for skin recovery.
-
Topical Treatments: Consult with a veterinary pathologist regarding the use of supportive care, such as topical emollients or corticosteroids, to manage skin reactions. Ensure that any topical treatment does not interfere with the study endpoints.
-
Monitor and Grade Toxicity: Systematically score the severity of skin reactions over time to correlate with dose and exposure.
Problem 3: Gastrointestinal toxicities (e.g., diarrhea, weight loss) are observed.
Possible Cause:
-
Inhibition of EGFR in the gastrointestinal tract can lead to impaired mucosal integrity and function.
Suggested Solutions:
-
Dose Modification: Reduce the daily dose or switch to an intermittent dosing schedule.
-
Supportive Care: Provide nutritional support and ensure adequate hydration. Anti-diarrheal agents may be considered after consultation with a veterinarian, ensuring they do not confound the study results.
-
Dietary Adjustments: Use a more palatable and easily digestible diet for the animals.
-
Monitor Gut Health: Regularly monitor animal weight, food and water intake, and fecal consistency.
Data Presentation
Table 1: Hypothetical Dose-Response and Toxicity Profile of this compound in a Murine Model
| Dose Level (mg/kg/day) | Route of Administration | Tolerability | Observed Toxicities | Recommended Dose Modification |
| 10 | Oral Gavage | Well-tolerated | No significant findings | None |
| 25 | Oral Gavage | Moderately tolerated | Mild, transient diarrhea in 20% of animals | Continue with close monitoring |
| 50 | Oral Gavage | Poorly tolerated | Significant weight loss (>15%), severe diarrhea, skin rash | Reduce dose to 25 mg/kg/day or switch to intermittent dosing |
| 100 | Oral Gavage | Not tolerated | Severe morbidity, requiring euthanasia | Discontinue dose level |
Disclaimer: This table is a hypothetical representation for illustrative purposes and is based on general principles of preclinical toxicology for EGFR-TKIs. Actual results may vary.
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound in Rodents
-
Animal Model: Select a relevant rodent model (e.g., Sprague Dawley rats or BALB/c mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare this compound in a suitable, well-tolerated vehicle (e.g., 0.5% methylcellulose).
-
Dose Administration: Administer this compound via oral gavage once daily for a predetermined study duration (e.g., 28 days). Include a vehicle control group.
-
Clinical Observations: Conduct and record clinical observations at least once daily, including changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weight at least twice weekly and food consumption weekly.
-
Clinical Pathology: Collect blood samples at specified time points (e.g., pre-study and at termination) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve selected organs for histopathological examination by a qualified veterinary pathologist.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Preclinical Dose-Finding Study
Caption: A typical workflow for a preclinical dose-finding toxicity study.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of this compound in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]
- 3. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
Technical Support Center: Zorifertinib Efficacy and Efflux Transporters
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the interaction between Zorifertinib (formerly AZD3759) and the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and how this interaction impacts the drug's efficacy, particularly in the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: How do P-gp and BCRP efflux transporters typically affect the efficacy of anti-cancer drugs in the brain?
A1: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are ATP-dependent efflux transporters located at key physiological barriers, including the blood-brain barrier (BBB).[1][2] Their primary function is to recognize a wide range of structurally diverse compounds (xenobiotics) and actively pump them out of cells, preventing their accumulation.[1][2] For many anti-cancer drugs, this action at the BBB significantly limits their ability to reach therapeutic concentrations within the brain, creating a sanctuary site for tumors and leading to treatment failure for brain metastases.[3][4]
Q2: Was this compound designed to be a substrate for P-gp and BCRP?
A2: No, a key design feature of this compound is that it is not a substrate for the P-gp and BCRP efflux transporters.[3][5][6] This characteristic was intentionally engineered to overcome the limitations of previous generations of EGFR tyrosine kinase inhibitors (TKIs), which had poor CNS penetration due to active efflux by these transporters.[3][5] By evading P-gp and BCRP-mediated efflux, this compound can achieve high concentrations in the brain and cerebrospinal fluid (CSF).[3][5][7]
Q3: What is the direct impact of this compound not being a P-gp/BCRP substrate on its efficacy?
A3: By avoiding efflux at the blood-brain barrier, this compound achieves complete penetration into the CNS.[8][9] Preclinical and clinical data have demonstrated that this compound achieves and maintains effective drug exposure in brain tissues and cerebrospinal fluid.[3][5][7] This leads to significant efficacy in treating CNS metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4][8] The phase 3 EVEREST trial, for instance, showed that this compound significantly improved intracranial progression-free survival compared to first-generation EGFR-TKIs.[10]
Q4: What preclinical evidence confirms that this compound is not a P-gp/BCRP substrate?
A4: Preclinical studies for this compound (AZD3759) included in vitro assays using MDCKII cells engineered to overexpress P-gp and BCRP.[3] These studies confirmed that this compound is not a substrate for these transporters. Furthermore, in vivo studies in multiple species (rats, mice, and monkeys) demonstrated excellent CNS penetration, with an unbound brain-to-plasma concentration ratio (Kp,uu,brain) and an unbound CSF-to-plasma concentration ratio (Kp,uu,CSF) greater than 0.5, indicating that the drug readily crosses the blood-brain barrier and achieves distribution equilibrium.[3]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action/Troubleshooting Step |
| Sub-optimal efficacy of this compound in an in vitro cancer cell line model. | The cell line may have acquired resistance mechanisms other than P-gp/BCRP overexpression. Common resistance mechanisms to EGFR-TKIs include secondary mutations in the EGFR gene (e.g., T790M) or activation of bypass signaling pathways. | 1. Sequence the EGFR gene in the resistant cell line to check for secondary mutations. 2. Perform phosphoproteomic or western blot analysis to investigate the activation of alternative signaling pathways (e.g., MET, HER2). |
| Unexpectedly low brain-to-plasma concentration ratio of this compound in an animal model. | This is highly unlikely given this compound's design. However, potential experimental errors could be a cause. | 1. Verify the integrity of the dosing solution and the accuracy of the administered dose. 2. Ensure the timing of tissue and plasma collection is appropriate to capture the distribution phase of the drug. 3. Confirm the bioanalytical method for quantifying this compound in plasma and brain homogenate is validated and free from matrix effects. 4. Check the genetic background of the animal model to ensure there are no unexpected transporter polymorphisms or expressions. |
| Discrepancy between in vitro permeability results and expected high CNS penetration. | The in vitro model (e.g., Caco-2 cells) may not fully recapitulate the specific transporter environment of the blood-brain barrier, or experimental conditions may be suboptimal. | 1. Ensure the integrity of the cell monolayer by measuring trans-epithelial electrical resistance (TEER) before and after the transport experiment. 2. Use a validated P-gp/BCRP inhibitor (e.g., elacridar) as a control to confirm the functionality of the efflux transporters in your cell model with a known substrate. 3. Confirm that this compound concentration is not causing cytotoxicity to the cell monolayer during the assay. |
Data Presentation
The following tables summarize key preclinical pharmacokinetic and permeability data for this compound, demonstrating its favorable properties for CNS penetration.
Table 1: In Vitro Permeability and Efflux Transporter Substrate Profile of this compound (AZD3759)
| Parameter | Assay System | Result | Interpretation |
|---|---|---|---|
| Passive Permeability (Papp) | MDCKII Cells | 29.5 x 10-6 cm/sec[3] | High passive permeability |
| P-gp Substrate Liability | MDCKII-Pgp Cells | Not a substrate[3] | Not subject to active efflux by P-gp |
| BCRP Substrate Liability | MDCKII-BCRP Cells | Not a substrate[3] | Not subject to active efflux by BCRP |
Table 2: In Vivo CNS Penetration of this compound (AZD3759) in Preclinical Models
| Parameter | Species | Result | Interpretation |
|---|---|---|---|
| Kp,uu,brain | Rat, Mouse, Monkey | > 0.5[3] | Excellent brain tissue penetration |
| Kp,uu,CSF | Rat, Mouse, Monkey | > 0.5[3] | Excellent cerebrospinal fluid penetration |
(Kp,uu represents the ratio of the unbound drug concentration in the tissue to the unbound drug concentration in plasma at steady state. A value approaching 1 indicates unrestricted passage across the blood-brain barrier.)
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay Using MDCKII-MDR1 and MDCKII-BCRP Cells
This protocol is a standard method to determine if a compound is a substrate of P-gp (MDR1) or BCRP.
Objective: To measure the basal-to-apical (B-A) and apical-to-basal (A-B) permeability of this compound across a confluent monolayer of MDCKII cells overexpressing human P-gp (MDR1) or BCRP.
Materials:
-
MDCKII-MDR1 and MDCKII-BCRP cell lines
-
Transwell® filter plates (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Known P-gp substrate (e.g., Digoxin) and BCRP substrate (e.g., Prazosin) as positive controls
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 or MDCKII-BCRP cells onto the apical side of the Transwell® inserts at a density of ~1 x 105 cells/cm2.
-
Monolayer Culture: Culture the cells for 4-7 days until a confluent, polarized monolayer is formed.
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) of each well. Values should be >100 Ω·cm2. Alternatively, perform a Lucifer Yellow permeability assay; passage should be <1%.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
For A-B permeability , add this compound (e.g., at 1-10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A permeability , add this compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment. Replace the volume of the receiver sample with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 is generally considered indicative of active efflux. For this compound, the expected ER is ≤ 1.
-
Protocol 2: In Vivo Brain Penetration Study in Rodents
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for oral or intravenous administration
-
Equipment for blood collection (e.g., via tail vein or cardiac puncture)
-
Brain harvesting tools
-
Homogenizer for brain tissue
-
Equilibrium dialysis apparatus for plasma and brain homogenate protein binding assessment
-
LC-MS/MS for quantification
Methodology:
-
Dosing: Administer this compound to animals at a defined dose and route (e.g., 10 mg/kg, oral gavage).
-
Sample Collection: At a time point where brain distribution equilibrium is expected (e.g., 2-4 hours post-dose), collect blood samples into heparinized tubes and immediately perfuse the animals with saline to remove blood from the brain tissue. Harvest the whole brain.
-
Sample Processing:
-
Centrifuge blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline).
-
-
Protein Binding Assessment: Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.
-
Quantification: Determine the total concentration of this compound in plasma (Cplasma) and in the brain homogenate (Cbrain) using LC-MS/MS.
-
Data Analysis:
-
Calculate the unbound concentration in plasma: Cu,plasma = Cplasma * fu,plasma.
-
Calculate the unbound concentration in brain: Cu,brain = Cbrain * fu,brain.
-
Calculate the unbound brain-to-plasma ratio: Kp,uu,brain = Cu,brain / Cu,plasma.
-
For this compound, the expected Kp,uu,brain is > 0.5, indicating efficient penetration and lack of significant efflux.
-
Visualizations
Caption: Mechanism of P-gp/BCRP efflux at the BBB and this compound's evasion.
Caption: Workflow for a bidirectional permeability assay to assess efflux liability.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. AZD3759- preclinical and clinical studies_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery-and-evaluation-of-clinical-candidate-azd3759-a-potent-oral-active-central-nervous-system-penetrant-epidermal-growth-factor-receptor-tyrosine-kinase-inhibitor - Ask this paper | Bohrium [bohrium.com]
- 9. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Zorifertinib formulation challenges for oral gavage in rats
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation of Zorifertinib for oral gavage in rats. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral gavage in rats?
A1: this compound is a poorly water-soluble compound, which presents several challenges for oral formulation. Key issues include:
-
Low Aqueous Solubility: this compound is reported to be insoluble in water, making it difficult to prepare a simple aqueous solution for oral dosing.[1]
-
Vehicle Selection: Identifying a suitable vehicle that can safely and effectively deliver the desired dose without causing toxicity in the animals is crucial.
-
Suspension Stability: When formulated as a suspension, ensuring homogeneity and preventing the settling of drug particles is essential for accurate dosing.[2]
-
Bioavailability: The formulation must be designed to maximize the absorption of this compound in the gastrointestinal tract to achieve the desired therapeutic effect.
Q2: What is a recommended starting formulation for this compound in rats?
A2: A published study successfully used a vehicle composition of 4% DMSO, 5% Tween 80, and 30% PEG 300 in HPLC-grade water for the oral gavage of this compound in Sprague-Dawley rats.[3][4] This formulation is designed to solubilize and maintain the dispersion of the drug.
Q3: Are there alternative vehicles that can be used for poorly soluble compounds like this compound?
A3: Yes, several alternative vehicles are commonly used in preclinical studies for compounds with low water solubility. These include:
-
Aqueous suspensions using suspending agents like methyl cellulose (MC) or carboxymethylcellulose (CMC).[5]
-
Polyethylene glycol 400 (PEG 400).[5]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[5]
-
Oil-based vehicles such as olive oil or sesame oil.[5] The choice of vehicle will depend on the specific physicochemical properties of your drug substance and the goals of your study.
Q4: What is the recommended particle size for an oral suspension of this compound?
A4: For preclinical oral suspensions, a milled particle size with a mean of 10-20 micrometers (µm) is often a good target to ensure homogeneity and improve dissolution.[1][6] Finer milling to less than 10 µm may also be achievable and beneficial.[1][6]
Q5: How critical is the pH of the final formulation for oral gavage in rats?
A5: The pH of the formulation can influence the solubility and stability of this compound. The normal gastric pH in fasted rats is approximately 3.9-4.0.[7] It is advisable to measure the pH of your final formulation to ensure it is within a physiologically tolerable range and does not cause irritation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution/suspension. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Improper mixing or order of addition of components.- Temperature fluctuations affecting solubility. | - Reduce the concentration of this compound.- Ensure the drug is fully dissolved in the co-solvent (e.g., DMSO) before adding aqueous components.- Prepare the formulation fresh before each use and store it at a controlled temperature. |
| The suspension is not uniform and settles quickly. | - Inadequate wetting of the drug particles.- Insufficient viscosity of the vehicle.- Large particle size. | - Use a mortar and pestle to create a paste with a small amount of the vehicle before adding the full volume.- Incorporate a suspending agent like 0.5% CMC.- Reduce particle size through milling or sonication.[1][6] |
| Difficulty in administering the formulation via gavage needle. | - High viscosity of the formulation.- Clogging of the needle due to particle agglomeration. | - Adjust the concentration of viscosity-modifying agents.- Ensure the suspension is well-mixed and free of large aggregates before drawing it into the syringe.- Use a gavage needle with an appropriate gauge for the formulation's viscosity.[8] |
| Adverse reactions in rats (e.g., distress, salivation). | - The vehicle may be causing irritation.- The gavage procedure may be causing stress or injury.- High concentration of the drug formulation leading to gastroesophageal reflux. | - Review the tolerability of the chosen excipients.- Ensure proper training in oral gavage techniques and use flexible gavage needles.[9]- Consider reducing the dosing volume.[10] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 91-92 mg/mL | [7] |
| Ethanol | 20 mg/mL | [7] |
Table 2: Example Vehicle Compositions for Oral Gavage of Poorly Soluble Drugs in Rats
| Vehicle Composition | Notes | Reference |
| 4% DMSO, 5% Tween 80, 30% PEG 300 in Water | Successfully used for this compound administration in rats. | [3][4] |
| 0.5% Methyl Cellulose (MC) in Water | A common vehicle for non-clinical toxicity studies. | |
| Polyethylene Glycol 400 (PEG 400) | NOEL considered to be 1,250 mg/kg/day in a 2-week study. | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | NOEL considered to be 1,000 mg/kg/day in a 2-week study. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (Based on a published method) [3][4]
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Polyethylene glycol 300 (PEG 300)
-
HPLC-grade water
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound API.
-
Initial Solubilization: In a sterile vial, add the required volume of DMSO (to make up 4% of the final volume). Add the weighed this compound to the DMSO and vortex or stir until fully dissolved.
-
Addition of Surfactant and Co-solvent: To the this compound-DMSO solution, add the required volume of Tween 80 (to make up 5% of the final volume) and PEG 300 (to make up 30% of the final volume). Mix thoroughly.
-
Addition of Aqueous Phase: Slowly add the HPLC-grade water to the mixture while continuously stirring to reach the final desired volume.
-
Homogenization: Continue stirring the suspension for at least 15-30 minutes to ensure homogeneity.
-
Quality Control: Visually inspect the suspension for any undissolved particles or precipitation. Measure the pH of the final formulation.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at a controlled temperature and protected from light. Re-homogenize before use.
Protocol 2: Stability Assessment of the Oral Suspension
-
Preparation: Prepare the this compound suspension as described in Protocol 1.
-
Storage Conditions: Store aliquots of the suspension under the intended storage conditions (e.g., room temperature, refrigerated) and protected from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each storage condition.
-
Visual Inspection: Visually inspect the sample for any signs of precipitation, color change, or phase separation.
-
Particle Size Analysis: If equipment is available, measure the particle size distribution to check for aggregation.
-
Chemical Analysis: Use a validated analytical method, such as HPLC, to determine the concentration of this compound and any potential degradation products.
-
Acceptance Criteria: The formulation is generally considered stable if the concentration of this compound remains within ±10% of the initial concentration and there are no significant changes in physical appearance.[11]
Visualizations
Caption: Workflow for this compound Formulation and Administration.
References
- 1. karolinum.cz [karolinum.cz]
- 2. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 3. hielscher.com [hielscher.com]
- 4. bpng.co.uk [bpng.co.uk]
- 5. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurements of rat and mouse gastrointestinal pH, fluid and lymphoid tissue, and implications for in-vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the rat model for preclinical evaluation of pH-dependent oral absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Zorifertinib precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Zorifertinib in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as AZD3759) is a potent, orally active, and CNS-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] It is investigated for its potential in treating non-small cell lung cancer (NSCLC) with EGFR mutations.[3][4] Like many small molecule kinase inhibitors, this compound has poor aqueous solubility, which can lead to precipitation in experimental assays, affecting the accuracy and reproducibility of results.[1][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1][4] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous experimental media.
Q3: How does this compound work?
A3: this compound inhibits the kinase activity of EGFR by binding to its ATP-binding site. This action blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly those with activating EGFR mutations.[3]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound precipitated after diluting the DMSO stock solution into an aqueous buffer/media.
This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent precipitation:
1. Optimize Solvent Concentration and Dilution Technique:
-
Recommendation: Maintain a low final concentration of the organic solvent (e.g., DMSO) in your aqueous solution, typically below 0.5%. High concentrations of organic solvents can be toxic to cells and may still not prevent precipitation upon high dilution.
-
Protocol: When diluting the stock solution, add the this compound stock drop-wise to the aqueous solution while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
2. Utilize Solubilizing Excipients:
-
Recommendation: For in vivo studies or certain in vitro assays, co-solvents and surfactants can be used to improve solubility.
-
Experimental Protocol: A published formulation for in vivo studies in rats involved solubilizing this compound in a vehicle of 4% DMSO, 5% Tween 80, and 30% PEG 300 in HPLC-grade water.[5] This approach can be adapted for in vitro systems where these excipients are tolerated.
3. pH Adjustment of the Aqueous Solution:
-
Recommendation: The solubility of compounds with ionizable groups can be pH-dependent. This compound has a predicted basic pKa of 7.1.[6]
-
Protocol: Adjusting the pH of the aqueous buffer may enhance solubility. For a compound with a basic pKa, solubility may increase in a more acidic buffer (pH < pKa). It is recommended to test the solubility of this compound in a range of physiologically relevant pH buffers to determine the optimal condition for your experiment.
4. Use of Serum in Cell Culture Media:
-
Recommendation: Proteins in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help maintain their solubility.
-
Protocol: If your experimental protocol allows, pre-mixing the this compound stock solution with serum-containing media before further dilution can help prevent precipitation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 459.90 g/mol | [1] |
| Water Solubility | Insoluble | [1][4] |
| DMSO Solubility | ≥ 91 mg/mL (197.86 mM) | [1] |
| Ethanol Solubility | ≥ 20 mg/mL | [1] |
| Predicted Water Solubility | 0.0696 mg/mL | [6] |
| Predicted logP | 3.66 | [6] |
| Predicted pKa (Strongest Basic) | 7.1 | [6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to the desired final concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Thaw a fresh aliquot of the this compound DMSO stock solution.
-
Warm the aqueous cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the solution for any signs of precipitation before adding it to the cells.
Visualizations
Caption: Mechanism of action of this compound as an EGFR inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
In Vivo Showdown: Zorifertinib Versus Erlotinib in NSCLC Xenograft Models
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a critical evaluation of preclinical in vivo efficacy provides a foundational understanding of a drug's potential. This report offers a comparative analysis of Zorifertinib (formerly AZD3759) and Erlotinib, two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), based on available preclinical data from NSCLC xenograft studies. While direct head-to-head in vivo studies with comprehensive, publicly available data are limited, a comparative overview can be synthesized from existing research.
Executive Summary
This compound, a next-generation EGFR-TKI, has demonstrated significant tumor regression in preclinical NSCLC xenograft models, particularly notable for its high blood-brain barrier permeability. Erlotinib, a first-generation EGFR-TKI, has a well-documented history of inducing tumor growth inhibition in various NSCLC xenograft models harboring EGFR mutations. This guide synthesizes available data to provide a comparative perspective on their in vivo performance.
Comparative Efficacy in Subcutaneous NSCLC Xenografts
A pivotal preclinical study on this compound demonstrated its ability to cause tumor regression in subcutaneous NSCLC xenograft models.[1] While specific quantitative data on tumor growth inhibition percentages from this study are not fully detailed in available literature, the findings supported its progression into clinical trials. The primary focus of this compound's preclinical evaluation was often its superior ability to penetrate the central nervous system (CNS) compared to first-generation TKIs like Erlotinib.[2][3] One study reported the median unbound brain-to-blood concentration ratio (Kpuu,brain) to be 0.65 for this compound, significantly higher than the 0.13 reported for Erlotinib, highlighting its potential for treating brain metastases.[2]
Erlotinib's efficacy in subcutaneous NSCLC xenografts is well-documented across multiple studies and cell lines. For instance, in xenograft models using EGFR-mutant cell lines such as HCC827 and PC9, Erlotinib has consistently shown significant tumor growth inhibition.[4][5][6] Studies have reported tumor growth inhibition of 71% in the H460a model and 93% in the A549 model at a dose of 100 mg/kg.[7] Another study utilizing HCC827 and PC9 xenografts demonstrated tumor shrinkage with daily administration of 30mg/kg Erlotinib.[4]
Table 1: Summary of In Vivo Efficacy in Subcutaneous NSCLC Xenografts
| Compound | Cell Line(s) | Dosing Regimen | Observed Efficacy | Citation(s) |
| This compound | EGFR-mutant NSCLC | Not specified in snippets | Tumor regression | [1] |
| Erlotinib | H460a | 100 mg/kg | 71% tumor growth inhibition | [7] |
| A549 | 100 mg/kg | 93% tumor growth inhibition | [7] | |
| HCC827, PC9 | 30 mg/kg daily | Tumor shrinkage | [4] | |
| Calu-3, QG56 | 50 mg/kg/day, orally | Significant tumor growth inhibition |
Note: The data for this compound and Erlotinib are from separate studies and not from a direct head-to-head comparison. Experimental conditions may have varied.
Signaling Pathways and Experimental Workflows
Both this compound and Erlotinib target the ATP binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation and subsequent downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound and Erlotinib.
The typical workflow for evaluating these compounds in vivo involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for in vivo NSCLC xenograft studies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are synthesized protocols based on available data for Erlotinib studies, which can serve as a general framework.
Erlotinib In Vivo Xenograft Protocol (Synthesized)
-
Cell Lines and Culture: Human NSCLC cell lines with known EGFR mutation status (e.g., HCC827 with exon 19 deletion, PC9 with exon 19 deletion) are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum and antibiotics.[4]
-
Animal Model: Athymic nude mice (e.g., BALB/c nude or NMRI-nude), typically 6-10 weeks old, are used.[4][8]
-
Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, often around 100-200 mm³. Mice are then randomized into control and treatment groups.[4]
-
Drug Preparation and Administration: Erlotinib is typically dissolved in a vehicle such as 6% Captisol in water or a solution of DMSO, PEG300, Tween-80, and saline.[4][10] Administration is performed daily via oral gavage at doses ranging from 25 mg/kg to 100 mg/kg.[4][7]
-
Endpoint Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study. Body weight is also monitored to assess toxicity.[4][7]
A comparable detailed protocol for a subcutaneous this compound xenograft study was not fully available in the reviewed literature snippets, which primarily focused on its clinical development and CNS activity. However, it is stated that treatment with this compound leads to tumor regression in subcutaneous xenograft models.[1]
Conclusion
Based on the available preclinical data, both this compound and Erlotinib demonstrate significant anti-tumor activity in NSCLC xenograft models. Erlotinib has a substantial body of evidence supporting its efficacy in various EGFR-mutant subcutaneous xenografts. This compound has also shown efficacy in subcutaneous models, with its key distinguishing preclinical feature being its superior blood-brain barrier penetration, suggesting a significant advantage in the context of CNS metastases. A definitive in vivo comparison of their potency in subcutaneous NSCLC xenografts would require a direct head-to-head study under identical experimental conditions. The information presented here provides a valuable, albeit synthesized, guide for researchers in the field of NSCLC drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pfmjournal.org [pfmjournal.org]
- 3. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crownbio.com [crownbio.com]
- 7. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Validating Zorifertinib's In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a targeted therapy effectively engages its intended molecular target in a living organism is a critical step. This guide provides a comparative overview of methodologies to validate the in vivo target engagement of Zorifertinib, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and contrasts its performance with other established EGFR inhibitors.
This compound (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant EGFR inhibitor designed to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with brain metastases.[1][2] Its mechanism of action involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[3] This guide details experimental approaches to verify this engagement in vivo and presents comparative data where available.
Comparative Efficacy of this compound
Clinical trial data from the EVEREST study has demonstrated the efficacy of this compound in patients with EGFR-mutant NSCLC and CNS metastases. A comparison of its progression-free survival (PFS) with first-generation EGFR-TKIs highlights its potential as a valuable therapeutic option.
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Patient Population | Study |
| This compound | 9.6 months | 0.719 | First-line EGFRm+ NSCLC with CNS metastases | EVEREST (Phase 3) |
| First-Generation EGFR-TKI (Gefitinib or Erlotinib) | 6.9 months | First-line EGFRm+ NSCLC with CNS metastases | EVEREST (Phase 3) | |
| Osimertinib | 18.9 months | 0.46 | First-line EGFRm+ advanced NSCLC | FLAURA (Phase 3)[4] |
| First-Generation EGFR-TKI (Gefitinib or Erlotinib) | 10.2 months | First-line EGFRm+ advanced NSCLC | FLAURA (Phase 3)[4] |
Note: The FLAURA trial evaluated a broader population of patients with advanced NSCLC, not exclusively those with CNS metastases at baseline, which may contribute to the differences in PFS observed between the studies.
Experimental Protocols for In Vivo Target Engagement
Validating that this compound engages and inhibits EGFR in vivo involves a multi-pronged approach, utilizing techniques that assess the direct interaction with the target and the downstream consequences of its inhibition.
Western Blot Analysis of EGFR Signaling Pathway
A primary method to confirm target engagement is to measure the phosphorylation status of EGFR and its key downstream signaling proteins, such as Akt and ERK. Inhibition of EGFR kinase activity by this compound is expected to lead to a dose-dependent decrease in the phosphorylation of these proteins in tumor tissues.
Experimental Protocol:
-
Animal Model: Utilize xenograft models with human NSCLC cell lines harboring EGFR mutations (e.g., PC-9, HCC827) implanted in immunocompromised mice.
-
Drug Administration: Administer this compound or a vehicle control to the tumor-bearing mice at various doses and time points.
-
Tissue Harvesting: Euthanize the mice at predetermined time points and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Expected Outcome: A significant reduction in the levels of p-EGFR, p-Akt, and p-ERK in the tumors of this compound-treated mice compared to the vehicle-treated controls would indicate successful target engagement.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and phosphorylation within the tumor microenvironment, providing spatial context to the target engagement.
Experimental Protocol:
-
Animal Model and Drug Administration: As described for Western blotting.
-
Tissue Preparation: Harvest tumors, fix in formalin, and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tumors and mount them on slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Incubate the sections with primary antibodies against p-EGFR.
-
Use a detection system with a secondary antibody and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the staining intensity and the percentage of positive tumor cells.
Expected Outcome: A marked decrease in p-EGFR staining in the tumor sections from this compound-treated animals compared to controls would confirm in vivo target inhibition.
In Vivo Imaging
Non-invasive imaging techniques can be employed to monitor tumor growth and, in some cases, directly visualize target engagement.
Bioluminescence Imaging (for tumor growth):
-
Cell Line Engineering: Use NSCLC cell lines that are engineered to express luciferase.
-
Animal Model and Drug Administration: Implant the luciferase-expressing cells in mice and treat with this compound or vehicle.
-
Imaging:
-
Inject the mice with luciferin.
-
Image the bioluminescence signal using an in vivo imaging system (e.g., IVIS).
-
-
Data Analysis: Quantify the bioluminescent signal over time to monitor tumor growth inhibition.
Positron Emission Tomography (PET) Imaging (for target engagement):
Radiolabeled EGFR inhibitors can be used as tracers to visualize EGFR expression and occupancy by a therapeutic agent.[5]
-
Radiotracer: Synthesize a radiolabeled version of an EGFR TKI (e.g., with 11C or 18F).
-
Animal Model and Drug Administration: In tumor-bearing mice, pre-administer this compound or vehicle.
-
PET Imaging: Inject the radiotracer and perform a PET scan to visualize its uptake in the tumor.
-
Data Analysis: A reduced uptake of the radiotracer in the tumors of this compound-treated mice would indicate that the target is occupied by this compound, thus validating target engagement.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 5. In vivo PET Imaging of EGFR Expression: An Overview of Radiolabeled EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Zorifertinib in the Landscape of T790M-Negative Resistant NSCLC
In the evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), Zorifertinib (formerly AZD3759) has emerged as a potent next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] This guide provides a comprehensive comparison of this compound's efficacy, primarily in its indicated patient population, and contrasts it with alternative therapeutic strategies for patients with T790M-negative resistant NSCLC. The focus is on presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers, scientists, and drug development professionals in their understanding of this therapeutic area.
This compound is specifically designed for high blood-brain barrier (BBB) permeability to address the significant challenge of central nervous system (CNS) metastases in EGFR-mutated NSCLC.[2][3][4] Its primary indication, as established through rigorous clinical trials, is for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with CNS metastases.[5] It is crucial to note that the predominant mechanism of acquired resistance to this compound is the development of the EGFR T790M mutation.[3][6] Consequently, this guide will first detail the efficacy of this compound in its target, T790M-susceptible population and then compare these outcomes with therapeutic options available for the distinct challenge of T790M-negative resistance that arises from other EGFR-TKIs.
Comparative Efficacy Data
The clinical efficacy of this compound has been most robustly demonstrated in the Phase 3 EVEREST trial. The following tables summarize key quantitative data from this trial and compare it with data for alternative treatments used in T790M-negative resistant NSCLC.
Table 1: Efficacy of First-Line this compound in EGFR-Mutant NSCLC with CNS Metastases (EVEREST Trial)
| Endpoint | This compound | Control (Gefitinib or Erlotinib) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Progression-Free Survival (PFS) | 9.6 months[5][7] | 6.9 months[5][7] | 0.719 [0.580-0.893][5][7] | 0.0024[5][7] |
| Intracranial PFS | 17.9 months[5] | Not explicitly stated in the provided text | 0.467 [0.352-0.619] (BICR)[7] | 0.0018 (for risk reduction)[5] |
| Estimated Median Overall Survival (OS) in patients subsequently treated with 3rd-gen TKIs | 37.3 months[5][7] | 31.8 months[5][7] | 0.833 [0.524-1.283][5][7] | Not significant (immature data)[5][7] |
Table 2: Efficacy of Alternative Therapies in T790M-Negative EGFR-TKI Resistant NSCLC
| Treatment Strategy | Patient Population | Key Efficacy Results | Reference |
| Platinum-based Chemotherapy | T790M-negative NSCLC after EGFR-TKI failure | Standard of care, provides moderate benefit. | [8] |
| Pembrolizumab + Pemetrexed + Platinum Chemotherapy | TKI-resistant, EGFR-mutated metastatic NSCLC | Median PFS: 5.6 months vs 5.5 months (chemo alone). Median OS: 15.9 months vs 14.7 months (chemo alone). Did not reach statistical significance. | [9] |
| Nivolumab + Erlotinib | T790M-negative NSCLC pretreated with EGFR-TKIs | Objective Response Rate (ORR): 15% (2 of 8 T790M-neg patients had a partial response). | [8] |
| Amivantamab + Lazertinib | EGFR-mutant NSCLC | Explored in patients with various EGFR mutations and resistance mechanisms. Amivantamab has shown clinical activity. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
EGFR Signaling and this compound's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow of the EVEREST Trial
Caption: Simplified workflow of the Phase 3 EVEREST clinical trial.
Mechanisms of T790M-Negative Resistance to EGFR-TKIs
Caption: Major mechanisms of T790M-negative resistance to EGFR-TKIs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key clinical trial cited.
Protocol for the EVEREST Phase 3 Trial (NCT03653546)
-
Study Design: A multinational, multicenter, randomized, open-label, controlled Phase 3 trial.[2]
-
Patient Population: 439 patients with advanced, treatment-naive NSCLC with EGFR-sensitizing mutations (exon 19 deletion or L858R) and non-irradiated symptomatic or asymptomatic CNS metastases.[7]
-
Randomization: Patients were randomized on a 1:1 basis.[7]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[7]
-
Secondary Endpoints: Included intracranial PFS, overall survival (OS), objective response rate (ORR), and disease control rate (DCR).[2]
-
Safety Assessment: Adverse events were monitored and graded according to standard criteria.
Conclusion
This compound has demonstrated statistically significant efficacy in improving both systemic and intracranial progression-free survival for the first-line treatment of EGFR-mutant NSCLC with CNS metastases when compared to first-generation EGFR-TKIs.[2][7] Its unique ability to penetrate the blood-brain barrier addresses a critical unmet need in this patient population.[3][4]
The primary resistance mechanism to this compound involves the T790M mutation, which can subsequently be targeted by third-generation EGFR-TKIs like osimertinib, suggesting a potential sequential treatment strategy to prolong overall survival.[6][7]
For patients who develop T790M-negative resistance to other EGFR-TKIs, the therapeutic landscape is more complex, involving mechanisms such as bypass tract activation or histologic transformation. In this context, treatment options include platinum-based chemotherapy and, in some cases, combination therapies with immunotherapy, although the latter has shown limited success.[8][9] this compound's direct efficacy in a T790M-negative resistant setting has not been a primary focus of its clinical development. Therefore, while this compound represents a significant advancement for a specific, challenging-to-treat NSCLC population, the management of T790M-negative resistance continues to rely on alternative strategies, highlighting an area for ongoing research and development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 5. onclive.com [onclive.com]
- 6. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with this compound: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-line treatment of EGFR T790M-negative non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. memoinoncology.com [memoinoncology.com]
Preclinical Insights into Zorifertinib Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zorifertinib (formerly AZD3759) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to effectively penetrate the blood-brain barrier, offering a targeted therapy option for non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. While its efficacy as a monotherapy is under extensive clinical investigation, preclinical research into its potential in combination therapies is emerging. This guide provides a comparative analysis of available preclinical data on this compound combination therapy to inform further research and development.
Currently, published preclinical data on this compound combination therapies are limited. The most detailed investigation to date explores its synergy with radiation therapy in EGFR-mutant NSCLC. This guide will focus on a comprehensive comparison of this compound in combination with radiation versus each treatment modality alone, based on available preclinical evidence.
This compound in Combination with Radiation Therapy
A key preclinical study investigated the synergistic effect of this compound (AZD3759) and radiation therapy (RA) in EGFR-mutated NSCLC cell lines and in a brain metastasis xenograft model. The study aimed to determine if this compound could enhance the efficacy of radiation, a standard treatment for localized tumors and metastases.
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in combination with radiation therapy.
Table 1: In Vitro Efficacy of this compound and Radiation Combination in NSCLC Cell Lines
| Treatment Group | Cell Line | Cell Survival (Clonogenic Assay) | Apoptosis Rate (Annexin V Assay) | G2/M Phase Cell Cycle Arrest (%) | γH2AX Foci per Cell (DNA Damage) |
| Control | PC-9 | 100% | Baseline | Baseline | Baseline |
| H3255 | 100% | Baseline | Baseline | Baseline | |
| This compound (500 nM) | PC-9 | Significantly Decreased | Increased | Increased | Increased |
| H3255 | Significantly Decreased | Increased | Increased | Increased | |
| Radiation (8 Gy) | PC-9 | Significantly Decreased | Increased | Increased | Increased |
| H3255 | Significantly Decreased | Increased | Increased | Increased | |
| This compound + Radiation | PC-9 | Most Significant Decrease | Highest Increase | Highest Increase | Highest Increase |
| H3255 | Most Significant Decrease | Highest Increase | Highest Increase | Highest Increase | |
| Osimertinib + Radiation | PC-9 | Significant Decrease | Increased | Increased | Increased |
| H3255 | Significant Decrease | Increased | Increased | Increased |
Note: The study demonstrated that the combination of this compound and radiation resulted in the most significant reduction in cell survival and the highest induction of apoptosis, cell cycle arrest, and DNA damage compared to either treatment alone or the combination of osimertinib and radiation.
Table 2: In Vivo Efficacy in a Brain Metastasis Xenograft Model
| Treatment Group | Mean Tumor Volume |
| Control | Baseline |
| This compound | Significantly Reduced |
| Radiation | Significantly Reduced |
| This compound + Radiation | Most Significantly Reduced |
| Osimertinib + Radiation | Significantly Reduced |
Note: The in vivo results mirrored the in vitro findings, with the combination of this compound and radiation showing the most potent anti-tumor activity in a brain metastasis model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are the key experimental protocols utilized in the study of this compound and radiation combination therapy.
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines PC-9 (harboring an EGFR exon 19 deletion) and H3255 (harboring an EGFR L858R mutation) were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drugs: this compound (AZD3759) and Osimertinib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
Clonogenic Survival Assay
-
Cells were seeded in 6-well plates at a density of 500 cells per well.
-
After 24 hours, cells were treated with 500 nM this compound or Osimertinib for 30 minutes.
-
Following drug treatment, cells were irradiated with doses ranging from 0 to 8 Gy.
-
The medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Colonies were fixed with methanol and stained with 0.1% crystal violet.
-
Colonies containing more than 50 cells were counted. The surviving fraction was calculated as (mean number of colonies) / (cells inoculated × plating efficiency).
Apoptosis Assay (Annexin V Staining)
-
Cells were seeded in 6-well plates and treated with this compound (500 nM) for 30 minutes, followed by radiation (8 Gy).
-
After 48 hours, both floating and adherent cells were collected.
-
Cells were washed with PBS and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry.
Cell Cycle Analysis
-
Cells were treated as described for the apoptosis assay.
-
After 24 hours, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed with PBS and treated with RNase A.
-
Cells were then stained with propidium iodide (PI).
-
The DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
DNA Damage Analysis (γH2AX Foci Formation)
-
Cells were grown on coverslips and treated with this compound (500 nM) for 30 minutes, followed by radiation (2.5 Gy).
-
At various time points post-irradiation, cells were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with 0.1% Triton X-100 and blocked with 1% BSA.
-
Cells were incubated with a primary antibody against phosphorylated H2AX (γH2AX).
-
After washing, cells were incubated with a fluorescently labeled secondary antibody and counterstained with DAPI.
-
The number of γH2AX foci per nucleus was quantified using fluorescence microscopy.
Western Blot Analysis
-
Cells were treated with this compound (500 nM) for 30 minutes and then irradiated (8 Gy).
-
After 24 hours, total protein was extracted from the cells.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-JAK1, JAK1, p-STAT3, STAT3, and β-actin.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Athymic nude mice were intracranially injected with PC-9 cells to establish a brain metastasis model.
-
Once tumors were established, mice were randomized into four groups: control, this compound, radiation, and this compound + radiation.
-
This compound was administered orally at a specified dosage.
-
The radiation group received targeted radiation to the tumor-bearing region of the brain.
-
Tumor volume was monitored regularly using bioluminescence imaging or MRI.
-
At the end of the study, mice were euthanized, and brain tissues were collected for further analysis.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway affected by the this compound and radiation combination and the general experimental workflow.
A Head-to-Head In Vitro Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generation TKIs, often through the T790M mutation. This guide provides an objective in vitro comparison of the performance of four prominent third-generation EGFR TKIs: osimertinib, almonertinib, furmonertinib, and lazertinib. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in the replication and further investigation of these findings.
Data Presentation: Comparative Efficacy and Selectivity
The in vitro potency of third-generation EGFR TKIs is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of osimertinib, almonertinib, furmonertinib, and lazertinib against various EGFR mutations, including sensitizing mutations (e.g., Exon 19 deletion and L858R), the T790M resistance mutation, and wild-type (WT) EGFR. A lower IC50 value indicates greater potency.
The selectivity index, calculated as the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR, provides a measure of the drug's therapeutic window. A higher selectivity index is desirable as it indicates a greater potency against the target mutation with less potential for off-target effects on normal cells.
Table 1: Comparative IC50 Values (nM) of Third-Generation EGFR TKIs Against Common EGFR Mutations
| EGFR Mutation | Osimertinib | Almonertinib | Furmonertinib | Lazertinib |
| Exon 19 Deletion | 12.92 | Similar to Osimertinib[1] | Potent Activity | 3.3 - 3.5[2] |
| L858R | Potent Activity | Similar to Osimertinib[1] | Potent Activity | 3.6 - 3.9[2] |
| Exon 19 Del / T790M | 11.44 | Potent Activity[1] | Potent Activity | 3.4 - 4.9[2] |
| L858R / T790M | Potent Activity | Potent Activity[1] | Potent Activity | 4.3 - 5.7[2] |
| Wild-Type EGFR | 493.8 | Less Potent | Lower Inhibitory Capability | 519.1 - 722.7[2][3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Selectivity Profile of Third-Generation EGFR TKIs
| TKI | Selectivity for Mutant vs. Wild-Type EGFR |
| Osimertinib | High selectivity for sensitizing and T790M mutations over wild-type EGFR. |
| Almonertinib | High selectivity for EGFR T790M-mutant NSCLC.[4] |
| Furmonertinib | High selectivity for mutant EGFR over wild-type.[5] |
| Lazertinib | High selectivity for T790M over wild-type EGFR.[2] |
Mechanisms of Resistance
Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance is a significant clinical challenge. In vitro studies have identified several mechanisms of resistance:
-
On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation in exon 20 being the most frequently observed.[6][7] This mutation prevents the covalent binding of irreversible third-generation TKIs to the EGFR kinase domain.[6]
-
Bypass Track Activation: Resistance can also arise from the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include the amplification of MET or HER2, and activation of the RAS-RAF-MEK-ERK pathway.[6][7]
-
Phenotypic Transformation: In some cases, resistance can be mediated by a change in the cell's phenotype, such as the epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC).[6][7]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section provides detailed methodologies for the key in vitro experiments commonly used to evaluate the performance of EGFR TKIs.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the TKIs on the proliferation and survival of cancer cell lines.
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the EGFR TKIs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.
-
Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well.
-
Incubation and Solubilization: The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals. If using MTT, a solubilizing agent is then added to dissolve the crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Kinase Activity Assay
This assay directly measures the ability of the TKIs to inhibit the enzymatic activity of the EGFR kinase.
Principle: Various formats are available, including assays that measure the phosphorylation of a substrate by the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol (ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing the recombinant EGFR enzyme, a suitable substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The EGFR TKIs are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the kinase reaction to proceed.
-
Termination and ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescent signal is measured with a luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: IC50 values are determined by plotting the kinase activity against the inhibitor concentration.
Western Blotting for EGFR Phosphorylation
This technique is used to visualize the inhibition of EGFR phosphorylation in cells treated with TKIs.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of EGFR, the effect of TKIs on EGFR activation can be assessed.
Protocol:
-
Cell Lysis: Cells treated with EGFR TKIs are lysed to extract the total protein content.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated EGFR (p-EGFR). An antibody against total EGFR is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.
-
Analysis: The intensity of the p-EGFR bands is compared between the treated and untreated samples to determine the extent of inhibition.
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by third-generation EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the workflow for a typical cell viability assay.
Caption: Cell Viability Assay Workflow.
Logical Relationship: Mechanisms of TKI Resistance
This diagram illustrates the logical relationships between different mechanisms of acquired resistance to third-generation EGFR TKIs.
Caption: Mechanisms of Acquired TKI Resistance.
References
- 1. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. rsc.org [rsc.org]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Zorifertinib and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape, yet understanding their cross-resistance profiles is crucial for developing effective sequential and combination therapies. This guide provides a comparative overview of Zorifertinib (AZD3759) and other EGFR TKIs, focusing on their activity against various resistance mutations, supported by experimental data and detailed methodologies.
Comparative Efficacy of EGFR TKIs Against Resistant Mutations
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative EGFR TKIs against cell lines harboring common sensitizing and resistance mutations. This data, compiled from various preclinical studies, offers a quantitative comparison of their potency.
| Cell Line | EGFR Mutation Status | This compound (AZD3759) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~1-10 | ~10-20 | ~10-30 | ~1 |
| H1975 | L858R + T790M | ~10-50 | ~10-25 | >10,000 | >1,000 |
| Ba/F3 | L858R + T790M + C797S | >1,000 | >1,000 | >10,000 | >1,000 |
| HCC827 | Exon 19 deletion | Data not available | ~5-15 | ~5-20 | ~0.5-1 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data for this compound against a wide panel of resistant cell lines is limited in publicly available literature.
Understanding Resistance Mechanisms and Signaling Pathways
Acquired resistance to EGFR TKIs is a complex process involving on-target mutations within the EGFR gene or activation of bypass signaling pathways.
On-Target EGFR Mutations
The primary mechanism of resistance to first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation TKIs, such as osimertinib and this compound, were designed to overcome this resistance. However, resistance to third-generation TKIs can emerge through the acquisition of new mutations, most notably C797S. The location of the C797S mutation relative to the T790M mutation (in cis or in trans) dictates the efficacy of subsequent TKI therapy.
Zorifertinib's Intracranial vs. Extracranial Efficacy: A Comparative Guide for Researchers
Zorifertinib (formerly AZD3759), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant promise in treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Its unique ability to effectively cross the blood-brain barrier (BBB) sets it apart from earlier generation TKIs. This guide provides a comprehensive comparison of this compound's intracranial and extracranial efficacy in preclinical animal models, supported by experimental data and detailed methodologies.
Superior Brain Penetration: The Key to Intracranial Efficacy
This compound was specifically designed to overcome the challenge of poor CNS penetration that limits the effectiveness of many EGFR TKIs in treating brain metastases. Preclinical studies have consistently shown its superior ability to accumulate in the brain at therapeutic concentrations. This is largely attributed to its property of not being a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, which actively pump many drugs out of the brain.[1][2]
A key metric for assessing brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu,brain) and the unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio (Kp,uu,CSF). Preclinical studies in mouse models have demonstrated significantly higher Kp,uu values for this compound compared to other EGFR TKIs, such as erlotinib.[3][4]
| Compound | Kp,uu,brain | Kp,uu,CSF | Reference |
| This compound (AZD3759) | 0.65 | 0.42 | [3] |
| Erlotinib | 0.13 | 0.14 | [3] |
Comparative Antitumor Efficacy in Animal Models
Preclinical studies utilizing xenograft models in mice have demonstrated this compound's potent antitumor activity against EGFR-mutant NSCLC, both intracranially and extracranially.
Intracranial Efficacy in Brain Metastasis Models
In orthotopic mouse models of EGFR-mutant NSCLC brain metastases, this compound has been shown to induce profound tumor regression and significantly improve survival.[2] These models involve the implantation of human NSCLC cells, such as PC-9 (which harbors an EGFR exon 19 deletion), directly into the brains of immunocompromised mice.[2] Treatment with this compound in these models leads to a marked reduction in the bioluminescent signal from the brain tumors, indicating a strong antitumor effect.[2]
Extracranial Efficacy in Subcutaneous Tumor Models
This compound has also demonstrated robust efficacy in controlling the growth of subcutaneous tumors.[5] In these models, EGFR-mutant NSCLC cells are injected under the skin of mice, forming solid tumors. Treatment with this compound results in significant inhibition of tumor growth, often leading to tumor regression.[5]
While direct head-to-head comparisons of tumor volume reduction in intracranial and subcutaneous models within the same study are not extensively detailed in publicly available literature, the collective evidence from multiple preclinical studies strongly supports this compound's potent antitumor activity in both compartments. The BLOOM phase 1 clinical trial also provided evidence of clinical benefit in both CNS lesions (objective response rate [ORR], 83%) and extracranial disease (ORR, 72%) in patients with EGFR-mutant NSCLC with CNS metastasis.[4]
Experimental Protocols
Orthotopic Brain Metastasis Model
A common experimental protocol to assess intracranial efficacy involves the following steps:
-
Cell Culture: Human NSCLC cells with activating EGFR mutations (e.g., PC-9) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Intracranial Injection: A stereotactic apparatus is used to inject a specific number of tumor cells into a precise location in the mouse brain, often the striatum or cerebrum.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is typically administered orally at a predetermined dose and schedule.
-
Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition (measured by changes in bioluminescence or tumor volume) and overall survival.
Subcutaneous Xenograft Model
The protocol for evaluating extracranial efficacy is as follows:
-
Cell Culture: Similar to the intracranial model, EGFR-mutant NSCLC cells are prepared.
-
Animal Model: Immunocompromised mice are used.
-
Subcutaneous Injection: A suspension of tumor cells is injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, typically using the formula: Volume = (length × width²) / 2.[6][7][8][9][10]
-
Drug Administration: Once tumors reach a certain volume, treatment with this compound or a vehicle control is initiated.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition, and in some cases, tumor regression.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway it inhibits and a typical preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. pfmjournal.org [pfmjournal.org]
- 4. pfm :: Precision and Future Medicine [pfmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Zorifertinib with Chemotherapy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zorifertinib (AZD3759) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations and central nervous system (CNS) metastases.[1][2][3] While its clinical development has primarily focused on monotherapy, the strategic combination of targeted agents like this compound with traditional chemotherapy holds promise for enhancing anti-tumor activity, delaying the onset of resistance, and improving patient outcomes.[4]
Direct in vitro studies detailing the synergistic effects of this compound with specific chemotherapy agents are not extensively available in the public domain. However, by examining studies on other third-generation EGFR-TKIs, such as osimertinib and aumolertinib, we can infer the potential synergistic interactions of this compound. This guide provides a comparative overview of the in vitro synergistic effects of third-generation EGFR-TKIs with common chemotherapy agents used in NSCLC, presenting experimental data and detailed protocols to inform future research and drug development strategies.
Comparative Analysis of In Vitro Synergy
The following tables summarize the synergistic effects observed when combining third-generation EGFR-TKIs with standard chemotherapy agents in various NSCLC cell lines. The data is extrapolated from studies on aumolertinib and osimertinib to provide a predictive framework for this compound.
Table 1: Synergistic Effects of Third-Generation EGFR-TKIs with Pemetrexed
| Cell Line | EGFR Mutation Status | Third-Generation EGFR-TKI | Chemotherapy | Key Findings | Combination Index (CI) / Synergy Description | Reference |
| H1975 | L858R/T790M | Aumolertinib | Pemetrexed | Sequence-dependent synergy; stronger anti-tumor and anti-metastasis effects with pemetrexed followed by aumolertinib (P-A). | Synergistic effect observed with the P-A sequence. | [5] |
| HCC827 | Exon 19 Deletion | Aumolertinib | Pemetrexed | Sequence-dependent synergy, with the P-A sequence showing the most potent inhibition of proliferation. | Synergistic effect observed with the P-A sequence. | [5] |
| PC9 | Exon 19 Deletion | Osimertinib | Pemetrexed | Combination treatment was more effective at inhibiting cell proliferation and inducing cell death than single agents. | Stronger efficacy in combination. | [6] |
| PC9T790M | Exon 19 Del/T790M | Osimertinib | Pemetrexed | Enhanced inhibition of cell proliferation and induction of apoptosis in a T790M-positive cell line. | Stronger efficacy in combination. | [6] |
Table 2: Synergistic Effects of Third-Generation EGFR-TKIs with Platinum-Based Chemotherapy (Cisplatin)
| Cell Line | EGFR Mutation Status | Third-Generation EGFR-TKI | Chemotherapy | Key Findings | Combination Index (CI) / Synergy Description | Reference |
| PC9 | Exon 19 Deletion | Osimertinib | Cisplatin | Combination treatment prevented or delayed the onset of resistance in xenograft models, with enhanced cell killing in vitro. | Stronger efficacy in combination. | [6] |
| PC9T790M | Exon 19 Del/T790M | Osimertinib | Cisplatin | Increased efficacy in inhibiting cell proliferation and inducing cell death compared to monotherapy. | Stronger efficacy in combination. | [6] |
| HCC827 | Exon 19 Deletion | Osimertinib | Cisplatin | Combination showed superior efficacy in inhibiting cell viability over single-agent treatments. | Stronger efficacy in combination. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro synergy studies. Below are representative protocols for key experiments used to assess the synergistic effects of drug combinations.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827, PC9) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of the EGFR-TKI (e.g., this compound), the chemotherapy agent (e.g., pemetrexed or cisplatin), and the combination of both at various concentration ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: For MTT assays, add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. For CCK-8 assays, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the EGFR-TKI, chemotherapy agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with the drug combinations for a specified period (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., total EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, phospho-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis can be used to quantify the relative changes in protein expression or phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro drug synergy.
EGFR Signaling Pathway and Points of Inhibition
Caption: EGFR signaling pathway and drug targets.
Conclusion
The available in vitro evidence from studies on third-generation EGFR-TKIs like aumolertinib and osimertinib strongly suggests that this compound is likely to exhibit synergistic anti-tumor effects when combined with chemotherapy agents such as pemetrexed and cisplatin in NSCLC cells harboring EGFR mutations. The synergy appears to be most pronounced when chemotherapy is administered prior to the EGFR-TKI, indicating a sequence-dependent interaction that could be crucial for clinical trial design.[5]
The underlying mechanisms for this synergy likely involve a multi-pronged attack on cancer cells: the EGFR-TKI blocks the primary signaling pathway driving cell proliferation and survival, while chemotherapy induces DNA damage and cell cycle arrest. This dual approach can lead to enhanced apoptosis and potentially overcome or delay the development of acquired resistance.
Further in vitro studies are warranted to directly investigate the synergistic potential of this compound with a broader range of chemotherapy drugs and to elucidate the precise molecular mechanisms at play. Such studies will be invaluable for optimizing combination strategies and guiding the design of future clinical trials aimed at improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Hype or hope - Can combination therapies with third-generation EGFR-TKIs help overcome acquired resistance and improve outcomes in EGFR-mutant advanced/metastatic NSCLC? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Comparative Preclinical Safety Profile of Zorifertinib and Other EGFR Tyrosine Kinase Inhibitors
A comprehensive review of the preclinical toxicology of Zorifertinib remains challenging due to the limited availability of public data. While clinical trial information suggests a safety profile comparable to other approved Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), specific non-clinical toxicology data, such as No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose 50 (LD50) values, are not readily accessible in the public domain. This guide provides a comparative overview of the available preclinical safety data for established EGFR TKIs, offering a benchmark for the anticipated toxicological profile of this compound.
This compound (AZD3759) is a next-generation, central nervous system (CNS)-penetrant EGFR-TKI developed to treat EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. Preclinical and clinical data have indicated that this compound is safe and possesses a manageable safety profile, consistent with other drugs in its class[1][2][3]. In silico toxicology assessments have predicted equivocal nephrotoxicity and mutagenicity for this compound and its metabolites[4]. However, for a direct and quantitative comparison of its preclinical safety, experimental data from toxicology studies are essential.
This guide summarizes the available preclinical toxicology data for four comparator EGFR TKIs: Afatinib, Osimertinib, Erlotinib, and Gefitinib. This information is primarily sourced from regulatory documents and published research.
Comparative Toxicology Data of EGFR TKIs
The following tables summarize key findings from preclinical toxicology studies of comparator EGFR TKIs. It is important to note that direct comparison between compounds can be complex due to variations in study designs, species, and dosing regimens.
| Drug | Study Type | Species | Key Findings | NOAEL | LD50 |
| Afatinib | Repeat-Dose Toxicity | Rat (4-week) | Gastrointestinal tract identified as a major target organ, with observations of soft stool, diarrhea, atrophy of GI epithelium, and focal ulcerations in the stomach. | 4 mg/kg/day | Data not available |
| Genotoxicity | In vitro/In vivo | Negative in most in vitro and in vivo assays, with a positive finding in one bacterial reverse mutation (Ames) test strain that was not considered indicative of genotoxic potential. | N/A | N/A | |
| Osimertinib | Repeat-Dose Toxicity | Rat, Dog | Toxicities consistent with other EGFR inhibitors. Effects on male and female reproductive organs, including decreased corpora lutea and spermatid atrophy.[5] | Data not available | Data not available |
| Reproductive Toxicity | Rat | Increased post-implantation loss and early embryonic death at exposures approximately 1.5 times the human clinical exposure. Effects on male fertility observed at exposures of approximately 0.5 times the human dose.[5] | Data not available | N/A | |
| Erlotinib | Acute Toxicity | Mouse | Dose-limiting toxicities include rash, hyperbilirubinemia, and diarrhea.[6] | Data not available | Data not available |
| Repeat-Dose Toxicity | Mouse | 10-20% loss in body weight. Microsteatosis and vacuolar changes in the liver.[6] | Data not available | Data not available | |
| Genotoxicity | In vitro/In vivo | Negative in a series of in vitro and in vivo assays. | N/A | N/A | |
| Gefitinib | Pulmonary Toxicity | Meta-analysis of clinical trials | Associated with an increased risk of high-grade/fatal interstitial lung disease (ILD) and pneumonitis.[7] | N/A | Data not available |
| General Toxicity | Meta-analysis of clinical trials | Common toxicities include dry skin, rash, and pruritus. Reduced incidence of hematologic toxicity compared to chemotherapy.[8] | N/A | Data not available |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of these compounds are not fully available in the public domain. However, based on regulatory guidelines, these studies generally adhere to standardized procedures.
General Protocol for Repeat-Dose Toxicity Studies:
Repeat-dose toxicity studies are conducted to evaluate the toxicological effects of a substance after repeated administration over a period of time.
-
Animal Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Dose Levels: Multiple dose levels are used, including a high dose intended to produce toxicity, a low dose, and one or more intermediate doses. A control group receives the vehicle only.
-
Route of Administration: The route of administration is the same as the intended clinical route (e.g., oral gavage for orally administered drugs).
-
Duration: The duration of the study depends on the intended duration of clinical use and can range from subacute (2-4 weeks) to chronic (6-9 months or longer).
-
Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathological examination of tissues.
General Protocol for Genotoxicity Studies:
Genotoxicity studies are a battery of tests designed to detect genetic damage such as gene mutations and chromosomal aberrations.
-
Ames Test (Bacterial Reverse Mutation Assay): A test to detect gene mutations. Different strains of bacteria (e.g., Salmonella typhimurium) are exposed to the test substance with and without metabolic activation.
-
In Vitro Chromosomal Aberration Test: Mammalian cells are exposed to the test substance to assess for structural chromosomal damage.
-
In Vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei, which are indicative of chromosomal damage.
General Protocol for Safety Pharmacology Studies:
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery Tests: Assess the effects on the cardiovascular, respiratory, and central nervous systems.
-
Cardiovascular System: Typically involves in vivo studies in conscious, unrestrained animals (e.g., dogs) to monitor blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Assesses effects on respiratory rate and tidal volume in rodents.
-
Central Nervous System: Evaluates effects on behavior, motor activity, and coordination in rodents using a functional observational battery.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the toxicological evaluation process, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Caption: General workflow for preclinical toxicology evaluation.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of this compound in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zorifertinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Zorifertinib is a critical component of laboratory safety and regulatory compliance. As a potent substance under investigation, this compound and its associated waste require meticulous handling to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory standards.
This compound, also known as Zongertinib, is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, its disposal must be managed through a licensed hazardous waste disposal service and in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (standard BS EN 374:2003 or equivalent), safety glasses, and a lab coat[4].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[4].
-
Spill Management: In the event of a spill, cover the material with a suitable absorbent, sweep it into an appropriate container, and hold it for proper disposal as hazardous waste[4].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated materials.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe waste management. This compound waste must be kept separate from other laboratory waste streams.
-
Designated Waste Containers: Use dedicated, clearly labeled, and sealed containers for all this compound waste. These containers should be appropriate for hazardous chemical waste.
-
Types of Waste:
-
Unused or Expired Product: Any remaining pure this compound.
-
Contaminated Materials: Items such as vials, syringes, pipette tips, gloves, and lab paper that have come into direct contact with this compound.
-
Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste as they may contain residual amounts of the compound.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and crucial for the safety of waste handlers.
-
Hazardous Waste Label: Affix a hazardous waste label to each container.
-
Content Identification: Clearly write "Hazardous Waste: this compound" and list any other chemical constituents.
-
Date of Accumulation: Record the date when the first piece of waste is placed in the container.
Step 3: On-site Storage
Store the segregated and labeled waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Location: The SAA should be a secure area, away from general laboratory traffic.
-
Container Integrity: Ensure waste containers are kept closed and are in good condition to prevent leaks or spills.
Step 4: Arranging for Professional Disposal
This compound waste must be disposed of through a licensed and approved hazardous waste management company.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and approved vendors.
-
Documentation: Maintain a detailed inventory of the this compound waste being disposed of. This is often referred to as a waste manifest.
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility[2][5][6].
Step 5: Record Keeping
Maintain comprehensive records of all this compound disposal activities.
-
Certificate of Destruction: Obtain and file a certificate of destruction from the waste disposal vendor[2].
-
Retention: Keep these records for a minimum of three years, or as required by your institution and local regulations[2].
Quantitative Data Summary
While specific quantitative data for this compound disposal is not publicly available, the general principles of hazardous waste management apply. The following table summarizes key parameters for handling hazardous pharmaceutical waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Pharmaceutical Waste (if it meets RCRA criteria) | [6][7] |
| Primary Disposal Method | High-Temperature Incineration | [2][8] |
| Record Retention Period | Minimum of 3 years | [2] |
| PPE Requirement | Chemical-resistant gloves, safety glasses, lab coat | [4] |
| Emergency Contact | Institutional Environmental Health and Safety (EHS) Office | [2] |
Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from generation to final disposition.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway of Responsibility
This diagram outlines the key stakeholders and their roles in the compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. medkoo.com [medkoo.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. odu.edu [odu.edu]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
